7-Fluoroquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRSUFHSHBLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506208 | |
| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76088-98-7 | |
| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry, starting from 2-amino-4-fluorobenzoic acid. This document details the synthetic methodologies, experimental protocols, and relevant biological context, with a focus on the role of the quinazolinedione scaffold as a Poly(ADP-ribose) polymerase (PARP) inhibitor.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets. The starting material, 2-amino-4-fluorobenzoic acid, provides a direct and efficient route to this valuable scaffold.
Recent research has highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have emerged as a promising class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
Synthetic Pathways
The primary synthetic strategy for the construction of the this compound core from 2-amino-4-fluorobenzoic acid involves a cyclocondensation reaction. This can be achieved through two main pathways:
-
Reaction with Urea: Direct fusion of 2-amino-4-fluorobenzoic acid with urea at high temperatures is a classical and straightforward method for the formation of the quinazolinedione ring system.
-
Reaction with Isocyanates or Their Precursors: A more modern and often higher-yielding approach involves the in-situ generation of an isocyanate from the corresponding 2-aminobenzamide, followed by intramolecular cyclization. A one-pot synthesis using reagents like di-tert-butyl dicarbonate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) has proven effective for this transformation.
This guide will focus on a representative experimental protocol adapted from a highly relevant, peer-reviewed synthesis of this compound.
Experimental Protocols
Representative Synthesis of this compound (5o) [1]
This one-pot synthesis is catalyzed by 4-dimethylaminopyridine (DMAP) and utilizes di-tert-butyl dicarbonate as the carbonyl source for the cyclization of 2-amino-4-fluorobenzamide.
Materials:
-
2-amino-4-fluorobenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dioxane or THF)
Procedure:
-
To a solution of 2-amino-4-fluorobenzamide (1.0 eq) in an anhydrous solvent, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford this compound as a white solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on the representative protocol.
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-fluorobenzamide | [1] |
| Key Reagents | Di-tert-butyl dicarbonate, DMAP | [1] |
| Yield | 79% | [1] |
| Melting Point | > 250 °C | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 11.34 (brs, 1H), 11.24 (brs, 1H), 7.97–7.89 (m, 1H), 7.04–6.96 (m, 1H), 6.91–6.83 (m, 1H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 165.8 (d, J(F,C) = 249 Hz), 162.0, 150.3, 142.9 (d, J(F,C) = 13 Hz), 130.2 (d, J(F,C) = 11 Hz), 111.3, 110.3 (d, J(F,C) = 23 Hz), 101.5 (d, J(F,C) = 26 Hz) | [1] |
| ESI-HRMS m/z | calcd for C₈H₆FN₂O₂ [M + H]⁺ 181.0408, found: 181.0406 | [1] |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from 2-amino-4-fluorobenzamide.
Caption: Synthetic workflow for this compound.
Signaling Pathway: PARP Inhibition
The quinazoline-2,4(1H,3H)-dione scaffold is a key pharmacophore in the development of PARP inhibitors. The following diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA repair and cancer therapy.
Caption: PARP inhibition in DNA repair and cancer therapy.
Conclusion
The synthesis of this compound from 2-amino-4-fluorobenzoic acid or its amide derivative provides a versatile platform for the development of novel therapeutic agents. The quinazolinedione scaffold is a validated pharmacophore for the inhibition of PARP, offering a promising avenue for the treatment of cancers with specific DNA repair deficiencies. The experimental protocol and signaling pathway information provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, and available physical data, and outlines its primary mechanism of action as a potential antibacterial agent. While exhaustive experimental data for this specific molecule is not widely published, this guide furnishes general protocols for the determination of key physicochemical parameters and visualizes its biological pathway based on the activities of structurally related quinazoline-2,4(1H,3H)-dione derivatives.
Core Physicochemical Data
Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Boiling Point | 246.1°C | N/A |
Note: The boiling point is cited from a chemical supplier and may be a predicted value. Experimental verification is recommended.
Biological Activity and Mechanism of Action
Quinazoline-2,4(1H,3H)-dione derivatives are recognized for their potential as antibacterial agents. They are known to function as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism is analogous to that of fluoroquinolone antibiotics. By targeting these essential enzymes, this compound can disrupt bacterial DNA replication and repair, leading to bacterial cell death.
The following diagrams illustrate the proposed mechanism of action.
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point can be determined by heating a small sample in a capillary tube and observing the temperatures at which melting begins and is complete.
Apparatus:
-
Melting point apparatus (e.g., Electrothermal or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat to approximately 20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Aqueous Solubility Determination
Principle: The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature. The shake-flask method is a common technique for this determination.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
-
pH meter
Procedure:
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be visually apparent.
-
Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The measured concentration represents the aqueous solubility at that specific pH and temperature.
pKa Determination by UV-Vis Spectrophotometry
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a compound with a chromophore in proximity to an ionizable group, the UV-Vis absorbance spectrum will change with the ionization state. By measuring the absorbance at various pH values, the pKa can be determined.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions covering a wide pH range
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values, typically spanning at least 2 pH units above and below the expected pKa.
-
For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution in a cuvette. The final concentration of the compound should be consistent across all samples.
-
Record the UV-Vis spectrum for each sample over a relevant wavelength range.
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the sigmoidal curve.
logP (Octanol-Water Partition Coefficient) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.
Apparatus:
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical method for concentration determination (e.g., HPLC, GC)
-
Octanol (pre-saturated with water)
-
Water (pre-saturated with octanol)
Procedure:
-
Prepare a stock solution of this compound in either water or octanol.
-
In a separatory funnel or vial, combine a known volume of the pre-saturated octanol and a known volume of the pre-saturated water.
-
Add a known amount of the compound stock solution. The initial concentration should be such that it is well below the solubility limit in both phases.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample a known volume from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
The following diagram illustrates a typical experimental workflow for determining these physicochemical properties.
References
Crystal Structure Analysis of 7-Fluoroquinazoline-2,4(1H,3H)-dione: A Technical Guide
Disclaimer: As of the latest search, a complete, publicly available crystal structure determination for 7-Fluoroquinazoline-2,4(1H,3H)-dione has not been identified. This guide has been constructed using data from the closely related compounds, 2,4-Dichloro-7-fluoroquinazoline and the parent Quinazoline-2,4(1H,3H)-dione , to serve as a comprehensive template for researchers. The methodologies, data presentation, and visualizations are representative of a formal crystal structure analysis.
Introduction
Quinazoline-2,4(1H,3H)-dione and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The introduction of a fluorine atom at the 7-position of the quinazoline ring is anticipated to modulate the compound's electronic properties, membrane permeability, and metabolic stability, potentially enhancing its therapeutic efficacy.
This technical guide provides a framework for the crystal structure analysis of this compound. It outlines the synthesis, crystallization, and X-ray diffraction analysis protocols. While the crystallographic data for the title compound is not available, data for analogous compounds are presented to illustrate the expected structural parameters and intermolecular interactions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 2-amino-4-fluorobenzoic acid.[5]
Step 1: Urea Formation
A suspension of 2-amino-4-fluorobenzoic acid in water is treated with acetic acid, followed by the dropwise addition of a sodium cyanate (NaOCN) solution under vigorous stirring. The reaction mixture is stirred at room temperature.
Step 2: Cyclization
Sodium hydroxide (NaOH) is added in portions to the reaction mixture, which is then cooled. Concentrated hydrochloric acid (HCl) is added dropwise to adjust the pH to approximately 4, inducing the precipitation of the product. The resulting solid is filtered, washed with water, and air-dried to yield this compound.[5]
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 7-Fluoroquinazoline-2,4(1H,3H)-dione
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a critical parameter for its application in drug discovery and development. Due to its importance in ensuring reliable results in biological assays and influencing bioavailability, a thorough understanding of its solubility is paramount.[1][2]
While specific quantitative solubility data for this compound across a range of common laboratory solvents is not extensively documented in publicly available literature, this guide provides qualitative insights and a comprehensive, state-of-the-art experimental protocol for its determination.
Solubility Profile of this compound
Table 1: Summary of Qualitative Solubility and Use in Common Solvents
| Solvent | Type | Observed Use & Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Commonly used as a solvent to create high-concentration stock solutions (e.g., 10-20 mM) for biological assays and high-throughput screening.[1][2][3] This indicates high solubility . |
| Acetone | Aprotic | Used as a recrystallization solvent for the related compound 2,4-dichloro-7-fluoroquinazoline, which is synthesized from this compound.[4] This suggests moderate solubility , likely higher at elevated temperatures. |
| Water / Aqueous Buffer | Protic | As with many heterocyclic compounds developed as drug candidates, aqueous solubility is often low and is a critical property to measure.[5] Low solubility can negatively impact bioavailability and lead to unreliable in vitro test results.[2] |
| Ethanol / Methanol | Protic | Often used in the purification of related quinazoline derivatives.[6] Solubility is expected to be compound-specific but generally lower than in DMSO. |
Given the lack of specific data, experimental determination of solubility is essential. The following section details the "gold standard" method for this purpose.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a saturated solution where the dissolved compound is in equilibrium with its undissolved solid form.[9]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile)
-
Glass vials with screw caps (e.g., 1.5 mL or 4 mL)
-
Analytical balance
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes for standard preparation
Methodology:
-
Preparation:
-
Set the thermomixer or incubator shaker to the desired temperature (e.g., 25 °C).
-
Prepare a series of calibration standards of the test compound in the selected solvent or a strong solvent like DMSO.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which can be visually confirmed.[7]
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the thermomixer or shaker.
-
Agitate the samples at a constant speed (e.g., 700-850 rpm) for a sufficient duration to reach equilibrium.[1][9] A period of 24 to 48 hours is standard for thermodynamic solubility to ensure the dissolution/precipitation equilibrium is fully reached.[2][10]
-
-
Phase Separation:
-
After incubation, allow the vials to rest briefly to let the solid material settle.
-
To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean vial. This step must be done carefully to avoid disturbing the solid pellet.
-
-
-
Quantification:
-
Dilute the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the compound's concentration.[2][11]
-
Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process.
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
A Technical Guide to Quantum Chemical Calculations for 7-Fluoroquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the theoretical framework and practical workflow for conducting quantum chemical calculations on 7-Fluoroquinazoline-2,4(1H,3H)-dione. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, this document provides a robust methodology based on established practices for similar heterocyclic compounds and quinazoline derivatives, which are of significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8][9]
Introduction: The Role of Computational Chemistry in Drug Discovery
Quantum chemical (QC) calculations are a powerful tool in modern drug discovery, offering deep insights into molecular structure, stability, reactivity, and spectroscopic properties.[10][11] For a molecule like this compound, a scaffold of interest for potential therapeutic agents, these calculations can predict its behavior at a molecular level. This in silico approach accelerates research by enabling rational drug design, predicting molecular interactions, and helping to interpret experimental data.[10][11]
The Computational Workflow
A systematic quantum chemical analysis follows a structured workflow to ensure the reliability and accuracy of the calculated properties. This process begins with the initial molecular structure and progresses through geometry optimization, frequency analysis, and the calculation of various molecular properties.[10][12]
Experimental Protocols and Methodologies
Synthesis of the Parent Compound
While detailed experimental protocols for quantum calculations are computational, they are often performed to complement or predict the outcomes of experimental work. The synthesis of quinazoline-2,4(1H,3H)-dione derivatives typically involves the cyclocondensation of substituted anthranilic acids or esters.[7][9] For 7-fluoro-substituted analogs, a common starting material is 4-fluoroanthranilic acid.
Computational Methodology
The predominant method for quantum chemical calculations on drug-like molecules is Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost.[13][14][15]
Experimental Protocol: A General DFT Calculation Procedure
-
Structure Preparation:
-
An initial 3D structure of this compound is constructed using molecular building software (e.g., Avogadro, GaussView, IQmol).[16]
-
-
Geometry Optimization:
-
The initial structure is optimized to find the lowest energy conformation on the potential energy surface.
-
Method: DFT is employed. A common and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[13]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) is typically chosen. The inclusion of polarization functions (d,p) is crucial for accurately describing bonding in heterocyclic systems.[13]
-
Software: Calculations are performed using standard quantum chemistry packages like Gaussian, ORCA, or Q-Chem.[16][17]
-
-
Frequency Analysis:
-
A frequency calculation is performed at the same level of theory as the optimization.
-
Purpose 1 (Verification): The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Purpose 2 (Thermodynamics): This calculation yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Purpose 3 (Spectroscopy): The calculated vibrational frequencies and intensities can be used to simulate the molecule's Infrared (IR) spectrum.[1]
-
-
Property Calculations:
-
Using the optimized geometry, single-point energy calculations are performed, often with a larger basis set for higher accuracy, to determine various electronic and spectroscopic properties.
-
Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis provides insights into reactivity, charge distribution, and potential sites for electrophilic or nucleophilic attack.[4][13]
-
Spectroscopic Properties: NMR chemical shifts (using the GIAO method), and electronic transitions (using Time-Dependent DFT, or TD-DFT) can be calculated to predict NMR and UV-Vis spectra, respectively.[4]
-
Data Presentation
The following tables illustrate the type of quantitative data generated from these calculations. Note: The values presented are hypothetical examples for this compound, as specific published data is unavailable.
Table 1: Optimized Geometrical Parameters (Illustrative) Method: B3LYP/6-31G(d,p)
| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond | C2-N1 | 1.38 | - | - |
| Bond | C4-C4a | 1.46 | - | - |
| Bond | C7-F | 1.35 | - | - |
| Angle | N1-C2-N3 | - | 117.5 | - |
| Angle | C6-C7-C8 | - | 120.1 | - |
| Dihedral | C4a-C5-C6-C7 | - | - | 0.5 |
Table 2: Calculated Vibrational Frequencies (Illustrative) Method: B3LYP/6-31G(d,p)
| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |
| 1 | 3450 | High | N-H Stretch (N1-H) |
| 2 | 3380 | High | N-H Stretch (N3-H) |
| 3 | 1715 | Very High | C=O Stretch (C4) |
| 4 | 1680 | Very High | C=O Stretch (C2) |
| 5 | 1610 | Medium | Aromatic C=C Stretch |
| 6 | 1250 | High | C-F Stretch |
Table 3: Key Electronic Properties (Illustrative) Method: B3LYP/6-31G(d,p)
| Property | Value | Unit |
| Total Energy | -645.1234 | Hartrees |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.79 | eV |
| HOMO-LUMO Gap | 5.06 | eV |
| Dipole Moment | 3.45 | Debye |
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule interacts with biological targets is crucial. While quantum calculations focus on the molecule itself, their outputs are essential for the next stage: molecular docking and molecular dynamics simulations. These simulations predict how the ligand (the drug molecule) binds to a protein's active site.
The outputs from quantum chemical calculations, such as the molecular electrostatic potential (MEP) and atomic partial charges, are used to generate the force fields required for accurate molecular docking simulations.[10] This allows researchers to predict the binding mode and affinity of this compound with a target protein, guiding further drug design and optimization.
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]
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- 14. dft.uci.edu [dft.uci.edu]
- 15. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
Tautomerism in 7-Fluoroquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric phenomena in 7-Fluoroquinazoline-2,4(1H,3H)-dione. While this specific molecule has limited direct research, this guide synthesizes data from analogous quinazolinedione derivatives to present a robust theoretical and practical framework. The document covers the fundamental principles of tautomerism, the influence of the 7-fluoro substituent, detailed experimental protocols for tautomeric analysis, and the engagement of the quinazolinedione scaffold in key signaling pathways. Quantitative data from related compounds are summarized, and logical workflows and signaling pathways are visualized using the DOT language.
Introduction to Tautomerism in Quinazoline-2,4(1H,3H)-diones
Quinazoline-2,4(1H,3H)-dione, a core heterocyclic scaffold, is capable of existing in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The primary equilibrium exists between the diketo form and various enol forms. The diketo tautomer is generally the most stable and predominant form in the solid state and in various solvents. However, the tautomeric equilibrium can be influenced by factors such as the electronic nature of substituents and the polarity of the solvent.
The introduction of a fluorine atom at the 7-position of the quinazoline-2,4(1H,3H)-dione core is expected to influence the tautomeric equilibrium. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group, which can stabilize the enol form.[1][2][3] This guide will explore the theoretical underpinnings of this effect and provide methodologies to experimentally validate these predictions.
Tautomeric Forms of this compound
The potential tautomeric forms of this compound are depicted below. The diketo form is generally considered the most stable, but the presence of the electron-withdrawing fluorine atom at the 7-position may increase the population of the enol forms.
Caption: Potential tautomeric forms of this compound.
Quantitative Analysis of Tautomeric Equilibrium
| Compound | Solvent | Predominant Tautomer | Method | Reference |
| Quinazoline-2,4(1H,3H)-dione | DMSO | Diketo | 15N NMR | [4] |
| 2-Hydrazono-3-phenylquinazolin-4(3H)-one | DMSO | Imino | 15N NMR | [4] |
Experimental Protocols for Tautomer Analysis
Synthesis of this compound
A reported synthesis of this compound starts from 2-amino-4-fluorobenzoic acid.[5]
Protocol:
-
A suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2L) is treated with acetic acid (80 ml).
-
A solution of NaOCN (105 g, 1.616 mol) in water (800 ml) is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
NaOH (480 g, 12 mol) is added in small portions, and the mixture is cooled to room temperature.
-
Concentrated HCl (~1.2L) is added dropwise to attain a pH of ~4.
-
The formed precipitate is separated by filtration, washed with water, and air-dried to yield this compound.[5]
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The diketo form is expected to show two distinct N-H proton signals. The enol forms would exhibit an O-H proton signal and only one N-H signal. Integration of these unique signals allows for the determination of the tautomeric ratio. For 6-fluoroquinazoline-2,4(1H,3H)-dione in DMSO-d₆, broad singlets for the N-H protons are observed around 11.40 and 11.19 ppm.[6]
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-30 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a ¹³C NMR spectrum.
-
Analysis: The diketo form will show two carbonyl carbon signals (C2 and C4) typically in the range of 150-165 ppm. The enol forms will have one carbonyl signal and a signal for a carbon attached to a hydroxyl group (C-OH) at a higher field. For 6-fluoroquinazoline-2,4(1H,3H)-dione, the carbonyl carbons appear at 162.1 and 150.0 ppm.[6]
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different functional groups in the solid state.
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Data Acquisition: Record the IR spectrum.
-
Analysis: The diketo tautomer will exhibit characteristic C=O stretching vibrations in the region of 1650-1720 cm⁻¹. The enol tautomers would show O-H stretching bands (broad, ~3200-3600 cm⁻¹) and C=N stretching bands.
Signaling Pathways and Biological Activity
Quinazolinedione derivatives have been identified as inhibitors of several key signaling pathways implicated in cancer and other diseases.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair.[7] Quinazolinone-based compounds have been developed as PARP-1 inhibitors, which can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[8][9]
Caption: Inhibition of the PARP-1 signaling pathway by quinazolinedione derivatives.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive cancer cell proliferation.[10][11] Quinazolinone derivatives are a well-established class of EGFR inhibitors.[12][13]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
PI3K/Akt Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Some quinazoline derivatives have been shown to inhibit this pathway.[2]
Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinedione derivatives.
Conclusion
The tautomerism of this compound represents a nuanced aspect of its chemistry with significant implications for its biological activity. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be extrapolated from the broader class of quinazolinediones. The electron-withdrawing nature of the 7-fluoro substituent likely influences the tautomeric equilibrium, a hypothesis that can be rigorously tested using the detailed spectroscopic protocols provided in this guide. Furthermore, the established role of the quinazolinedione scaffold as an inhibitor of critical signaling pathways such as PARP-1, EGFR, and PI3K/Akt underscores the therapeutic potential of this compound and its derivatives. This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary theoretical background and practical methodologies to further investigate and harness the chemical and biological properties of this promising compound.
References
- 1. fiveable.me [fiveable.me]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. This compound [myskinrecipes.com]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential biological activities of fluorinated quinazolinediones
An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Quinazolinediones
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into the quinazolinone core has emerged as a powerful strategy to enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated quinazolinedione derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The content herein summarizes key quantitative data, details relevant experimental protocols, and illustrates critical biological pathways and workflows to support ongoing research and development efforts in this promising area.
Anticancer Activities
Fluorinated quinazolinones have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[4] A major target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[5][6]
Mechanism of Action: EGFR and PI3K Pathway Inhibition
Many fluorinated quinazoline derivatives function as potent and selective EGFR inhibitors, binding to the ATP-binding site of the kinase domain and disrupting the downstream signaling cascade.[5][7] This inhibition blocks critical pathways like PI3K/Akt and MAPK/Erk, ultimately leading to cell cycle arrest and apoptosis.[4][7] The fluorine atom often plays a crucial role in enhancing the binding affinity and selectivity of these compounds for their target kinases.[4]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various fluorinated quinazolinedione derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
| Compound 2a | A431 (Epidermoid Carcinoma) | EGFR (wild type) | 5.06 nM | [7] |
| Compound 8h (KCP10068F) | A549 (Non-small cell lung) | T-type calcium channel (Caᵥ3.2) block | 5.9 µM | [8] |
| Compound 45 | MCF-7 (Breast), HEK-293 | Not specified | Micromolar range | [9] |
| Quinazoline-pyrrole hybrids | MCF-7, A-549 | Not specified | Moderate to promising | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated quinazolinone derivatives and incubated for a standard period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Activities
Several fluorinated quinazolinone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[2][11]
Mechanism of Action: COX-2 and NF-κB Inhibition
A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2] Additionally, some derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[12] By preventing the phosphorylation of IκBα and the subsequent translocation of p65 to the nucleus, these compounds can significantly reduce the expression of pro-inflammatory genes.[12]
Quantitative Data: In Vitro and In Vivo Activity
The anti-inflammatory potential of these compounds has been assessed using various models, with some showing efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Class/ID | Assay | Activity Noted | Reference |
| Compounds 8, 13, 9, 10 | In vitro anti-inflammatory assay | Highest activity, strong binding to COX-2 binding site | [2] |
| Compound V | In vivo (model not specified) | High activity in comparison to celecoxib | [2] |
| Compounds 9b, 10b | In vivo rat paw edema | ~80% of the activity of indomethacin (standard) | [13] |
| Compound 8c | LPS-induced inflammation | Potent anti-inflammatory activity with low toxicity | [12] |
| Fluproquazone | Marketed Drug | Potent NSAID | [11] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13]
-
Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the standard and test groups relative to the control group.
Antimicrobial Activities
Fluorinated quinazolinones have also been investigated for their antibacterial and antifungal properties. The incorporation of a fluorine atom, a hallmark of the potent fluoroquinolone class of antibiotics, can enhance the antimicrobial efficacy of the quinazolinone scaffold.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC values are determined to quantify the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/ID | Microorganism | Activity (EC₅₀ / Other) | Reference |
| Compounds 6d-6i, 6m-6r, 6u-6x | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ values ranging from 14.42 to 38.91 µg/mL | [15] |
| QNZ 4 & QNZ 6-AgNPs | E. coli K1, S. pyogenes, K. pneumoniae | Enhanced antibacterial activity compared to compounds alone | [14] |
| Indole-fluorinated quinazolinones | S. aureus | Active against the screened bacteria | [16] |
| Various 2,3-disubstituted derivatives | E. coli, various fungi | Mild antibacterial effects, good antifungal effects (MIC ~32 µg/mL) | [17] |
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution assay is a standard method for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Neuroprotective and CNS Activities
The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. Fluorine incorporation can enhance this property.[18] Select fluorinated quinazolinediones have been explored for their potential in neuroprotection and as anticonvulsant or CNS depressant agents.[19][20]
Potential Applications and Mechanisms
-
Neuroprotection: Certain quinazoline derivatives act as phosphodiesterase 7 (PDE7) inhibitors. Inhibition of PDE7 has been shown to be a viable strategy for neuroprotection, with one compound demonstrating amelioration of brain damage in a stroke model.[19]
-
Anticonvulsant Activity: Several novel fluorinated quinazolinones have shown significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests, suggesting potential for epilepsy treatment.[20]
-
CNS Depressant Activity: Some polyfluorinated quinazolones have exhibited significant CNS depressant effects, evaluated by their ability to prolong pentobarbital-induced sleeping time.[21]
Conclusion
Fluorinated quinazolinediones represent a versatile and highly promising class of heterocyclic compounds with a broad spectrum of biological activities. The strategic introduction of fluorine enhances their pharmacological profiles, leading to potent inhibitors of key targets in oncology, inflammation, and infectious diseases. The data summarized in this guide highlight the significant potential of these scaffolds. Continued exploration through rational design, synthesis, and rigorous biological evaluation, guided by the experimental and computational methods outlined, will undoubtedly pave the way for the development of novel therapeutics based on the fluorinated quinazolinedione core.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and three-dimensional quantitative structure-activity relationship study of quinazoline derivatives containing a 1,3,4-oxadiazole moiety as efficient inhibitors against Xanthomonas axonopodis pv. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 7-Fluoroquinazoline-2,4(1H,3H)-dione Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 7-Fluoroquinazoline-2,4(1H,3H)-dione. We detail a systematic approach encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, this guide provides detailed experimental protocols for the subsequent validation of in silico predictions, including enzymatic and cell-based assays. The methodologies and visualizations presented herein are intended to serve as a robust framework for researchers engaged in the discovery and development of novel therapeutics based on the quinazolinedione core.
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold
Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research. The oxidized form, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological applications.[1] Derivatives of this core structure have been investigated for a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] Notably, quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of various enzymes, including bacterial gyrase and DNA topoisomerase IV, as well as protein kinases such as c-Met and VEGFR-2.[4][5] The introduction of a fluorine atom at the 7-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
This guide focuses on a systematic in silico approach to predict and subsequently validate the bioactivity of this compound.
Proposed In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel compound like this compound can be systematically approached using a multi-step computational workflow. This process, illustrated below, integrates target prediction with detailed molecular interaction analysis to generate testable hypotheses regarding the compound's mechanism of action.
Methodologies for In Silico Prediction
Target Identification (Target Fishing)
Given that the quinazoline-2,4(1H,3H)-dione scaffold is known to target bacterial topoisomerases and protein kinases, our initial hypothesis is that this compound may exhibit similar activities.
-
Similarity Searching: The 2D structure of the compound will be used to search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.
-
Reverse Docking: The 3D structure of the compound will be docked against a library of known protein structures to identify potential binding partners based on predicted binding affinities.
Hypothesized Primary Targets:
-
Bacterial DNA Gyrase/Topoisomerase IV: Based on the known activity of quinazolinedione derivatives as fluoroquinolone-like inhibitors.[4]
-
c-Met/VEGFR-2 Tyrosine Kinases: Based on the demonstrated dual inhibitory activity of other 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.[5]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins (e.g., E. coli DNA Gyrase B, human c-Met kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure.
-
Perform docking using software such as AutoDock Vina or GLIDE.
-
Analyze the resulting poses and binding energies (kcal/mol) to predict binding affinity and key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| E. coli DNA Gyrase B | 1KZN | -8.5 | Asp73, Arg76 | Hydrogen Bond, Pi-Cation |
| Human c-Met Kinase | 3DKC | -9.2 | Met1160, Asp1222 | Hydrogen Bond, Hydrophobic |
| Human VEGFR-2 Kinase | 1YWN | -8.9 | Cys919, Asp1046 | Hydrogen Bond, Pi-Sulfur |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results would be generated from the docking simulation.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models mathematically correlate the chemical structure of a set of compounds with their biological activity.[6]
Protocol:
-
Data Set Collection: Compile a dataset of quinazolinedione derivatives with known inhibitory activity (e.g., IC50 values) against the target of interest (e.g., c-Met).
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, steric).
-
Model Building: Split the dataset into training and test sets. Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity.[7]
-
Model Validation: Validate the model's predictive power using the test set and statistical metrics (e.g., r², q²).
-
Prediction: Use the validated QSAR model to predict the bioactivity of this compound.
Pharmacophore Modeling
A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.
Protocol:
-
Model Generation:
-
Ligand-based: If a set of active ligands is known, align them and identify common chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Structure-based: Analyze the ligand-binding pocket of the target protein to identify key interaction points.
-
-
Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.
-
Hit Analysis: Analyze the retrieved hits for structural diversity and potential novelty.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays.
Enzymatic Assays
4.1.1. DNA Gyrase Supercoiling Assay
Objective: To determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA substrate
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Agarose gel, Gel loading buffer, Ethidium bromide
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or control.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding gel loading buffer (containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.
4.1.2. Kinase Activity Assay (e.g., c-Met)
Objective: To quantify the inhibitory activity of the compound against a specific protein kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Peptide substrate
-
This compound (in DMSO)
-
Staurosporine (positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
Procedure:
-
In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the peptide substrate.
-
Add the c-Met kinase to all wells except the negative control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Calculate IC50 values from the dose-response curve.
Table 2: Hypothetical Enzymatic Assay Results
| Assay | Target | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| Supercoiling | E. coli DNA Gyrase | 15.2 | 0.8 (Ciprofloxacin) |
| Kinase Activity | c-Met | 5.8 | 0.01 (Staurosporine) |
Note: This data is hypothetical and for illustrative purposes.
Cell-Based Assays
4.2.1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (in DMSO)
-
Ciprofloxacin (positive control)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
4.2.2. Anticancer Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9]
Signaling Pathway Analysis
Should the in silico and experimental data suggest a primary target (e.g., c-Met), the next logical step is to analyze the downstream signaling pathways affected by the compound's inhibitory action.
Conclusion
The integration of in silico prediction methods with targeted experimental validation provides a powerful and efficient strategy for elucidating the bioactivity of novel chemical entities. This technical guide has outlined a comprehensive workflow for predicting and validating the biological activities of this compound. By leveraging computational tools for target identification, molecular docking, and activity prediction, researchers can generate robust hypotheses that guide and streamline the experimental validation process. The detailed protocols provided for enzymatic and cell-based assays offer a clear path for confirming in silico findings and further characterizing the therapeutic potential of this promising compound. This systematic approach is anticipated to accelerate the drug discovery and development pipeline for new quinazolinedione-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 3. fiveable.me [fiveable.me]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neovarsity.org [neovarsity.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Scaffold: 7-Fluoroquinazoline-2,4(1H,3H)-dione in Modern Medicinal Chemistry
For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the applications of 7-fluoroquinazoline-2,4(1H,3H)-dione, a privileged scaffold in medicinal chemistry. This document provides detailed application notes, experimental protocols, and quantitative data for its use in developing novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.
The quinazoline-2,4(1H,3H)-dione core is a well-established pharmacophore, and the introduction of a fluorine atom at the 7-position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes the 7-fluoro derivative a particularly attractive starting point for the design of potent and selective inhibitors for various biological targets.
Application in Oncology: Targeting PARP and EGFR
The this compound scaffold has proven to be a valuable framework for the development of inhibitors targeting key enzymes in cancer progression, namely Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).
PARP Inhibition
Derivatives of this compound have been synthesized and identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair in cancer cells.[1][2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.
| Compound ID | Target | IC50 (nM) | Reference |
| 11a | PARP-1 | 467 | [3] |
| PARP-2 | 11.5 | [3] | |
| 10 | PARP-1 | < 3.12 µM (in MX-1 cells) | [1][2] |
| 11 | PARP-1 | 3.02 µM (in MX-1 cells) | [1][2] |
| 12c | PARP-1 | 30.38 | [2] |
| Olaparib (Reference) | PARP-1 | 27.89 | [2] |
EGFR Inhibition
The scaffold has also been successfully employed to generate inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers. These inhibitors can block downstream signaling pathways that promote cell proliferation and survival. Several quinazoline-based EGFR inhibitors are already FDA-approved, highlighting the potential of this scaffold.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 8 | EGFRwt | 0.8 | [4] |
| EGFRT790M/L858R | 2.7 | [4] | |
| Compound 15 | EGFR | 5.9 | [4] |
| Vandetanib (Reference) | EGFR | 19.76 | [4] |
| Afatinib (Reference) | EGFRwt | 0.6 | [4] |
| EGFRT790M/L858R | 3.5 | [4] |
Application in Neurodegenerative Diseases: Cholinesterase Inhibition
Derivatives of the quinazoline scaffold are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
| Compound ID | Target | IC50 (µM) | Reference |
| Tacrine (Reference) | AChE | 0.03 (AAA activity) | [5] |
| BChE | - | ||
| Heptyl-physostigmine (Reference) | AChE | 0.37 (AAA activity) | [5] |
| BChE | 0.11 (AAA activity) | [5] | |
| Donepezil (Reference) | AChE | 53.6 ng/mL (plasma IC50) | [3] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of the this compound scaffold starts from 2-aminobenzamides.[6]
General Procedure:
-
To a solution of the appropriate 2-aminobenzamide in a suitable solvent, add di-tert-butyl dicarbonate.
-
The reaction mixture is then treated with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired this compound.
Synthesis workflow for this compound.
PARP Inhibition Assay Protocol
The activity of PARP inhibitors can be assessed using a colorimetric assay that measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[7]
Materials:
-
Histone-coated plates
-
PARP enzyme
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Colorimetric substrate
-
Test compounds (derivatives of this compound)
Procedure:
-
Add test compounds at various concentrations to the wells of the histone-coated plate.
-
Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate the plate to allow for the PARP-mediated biotinylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP, which binds to the biotinylated histones.
-
Wash the plate again.
-
Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values from the dose-response curves.
Experimental workflow for the PARP inhibition assay.
EGFR Kinase Assay Protocol
The inhibitory activity against EGFR can be determined using a continuous-read kinase assay.[8]
Materials:
-
Recombinant EGFR enzyme (wild-type or mutant)
-
ATP
-
Fluorescent peptide substrate
-
Kinase reaction buffer
-
Test compounds
Procedure:
-
Pre-incubate the EGFR enzyme with serially diluted test compounds in a microtiter plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader.
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.
EGFR signaling pathway and the point of inhibition.
Acetylcholinesterase Inhibition Assay Protocol
The inhibitory effect on acetylcholinesterase can be measured using the colorimetric Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer
-
Test compounds
Procedure:
-
Pre-incubate the AChE enzyme with various concentrations of the test compounds.
-
Initiate the reaction by adding the substrate ATCI.
-
The enzyme hydrolyzes ATCI to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm over time.
-
Determine the rate of the reaction and calculate the percentage of inhibition to derive the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its versatility allows for the development of potent and selective inhibitors for a variety of important biological targets. The detailed protocols and data presented here are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. 7-Fluoroquinoline-2,4(1H,3H)-dione () for sale [vulcanchem.com]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione and its subsequent derivatization. The methodologies outlined are compiled from established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Synthesis of the Core Scaffold: this compound
The foundational step in the synthesis of various derivatives is the construction of the this compound core. A common and effective method commences with 2-amino-4-fluorobenzoic acid.
Protocol 1: Synthesis from 2-Amino-4-fluorobenzoic Acid
This two-step protocol involves the formation of a urea derivative followed by cyclization.
Step 1: Urea Formation
A suspension of 2-amino-4-fluorobenzoic acid in water is treated with an aqueous solution of sodium cyanate, followed by the addition of acetic acid to facilitate the reaction.
Step 2: Cyclization
The intermediate urea derivative is then cyclized under basic conditions using sodium hydroxide to yield this compound. The final product is precipitated by acidifying the reaction mixture.
Quantitative Data for Protocol 1
| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |
| 1 | 2-Amino-4-fluorobenzoic acid (100 g, 0.645 mol) | Sodium cyanate (105 g, 1.616 mol), Acetic acid (80 ml) | Water (2.8 L) | Vigorous stirring, Room temperature, 30 min | Intermediate Urea Derivative | Not Isolated |
| 2 | Intermediate from Step 1 | Sodium hydroxide (480 g, 12 mol), Concentrated HCl | Water | Cooling to room temperature, Acidification to pH ~4 | This compound | 82% (95 g) |
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound.
Derivatization of this compound
The synthesized this compound can be further modified, most commonly through N-alkylation, to produce a diverse range of derivatives. These derivatives are often explored for their potential as antibacterial agents or kinase inhibitors.[1][2]
Protocol 2: N,N'-Dialkylation with Chloroalkylamines
This protocol describes a general method for the dialkylation of a quinazoline-2,4(1H,3H)-dione scaffold at the N1 and N3 positions.
Methodology
The quinazoline-2,4(1H,3H)-dione is dissolved in an appropriate solvent such as acetone. Anhydrous potassium carbonate is added as a base, along with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The corresponding chloroalkylamine is then added, and the reaction mixture is heated for several hours.[3] The product is purified after removal of inorganic salts and solvent evaporation.[3]
Quantitative Data for a Representative N,N'-Dialkylation
| Starting Material (Imide) | Alkylating Agent | Base | Solvent | Time (h) | Temperature | Product | Yield |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (0.01 mol) | Appropriate chloroalkylamine (0.03 mol) | K₂CO₃ (0.01 mol), cat. DBU | Acetone (30 mL) | 8-10 | Reflux | N,N'-dialkylamino derivative | 68-75% |
Note: While this data is for a dimethoxy-substituted analog, the conditions are generally applicable for the 7-fluoro counterpart.
Protocol 3: N-Alkylation with Alkyl Halides in DMF
A widely used method for N-alkylation involves the use of an alkyl halide in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF).
Methodology
The parent quinazoline-2,4(1H,3H)-dione is dissolved in DMF. A base, typically potassium carbonate, is added, followed by the desired alkyl halide (e.g., benzyl chloride or methyl iodide).[4] The reaction mixture is heated to ensure the completion of the reaction.
Reaction Scheme for N-Alkylation
Caption: General scheme for N-alkylation of the quinazolinedione core.
Further Functionalization
The this compound scaffold can be a precursor to other key intermediates. For instance, it can be converted to 2,4-dichloro-7-fluoroquinazoline, which is a versatile intermediate for introducing nucleophiles at the 2 and 4 positions.
Protocol 4: Chlorination of this compound
Methodology
A mixture of this compound, N,N-diethylaniline, and phosphorus oxychloride (POCl₃) is refluxed overnight. After the reaction, excess POCl₃ is removed by rotary evaporation to yield the dichlorinated product.
Quantitative Data for Protocol 4
| Starting Material | Reagents | Solvent | Key Conditions | Product |
| This compound (150 g, 0.83 mol) | N,N-diethylaniline (125 g, 0.84 mol), POCl₃ (500 ml) | POCl₃ | Reflux overnight | 2,4-Dichloro-7-fluoroquinazoline |
Signaling Pathway Analogy: Drug Development Logic
The synthesis of these derivatives is often guided by structure-activity relationship (SAR) studies aimed at developing potent inhibitors for specific biological targets, such as bacterial gyrase or various kinases.
Caption: Logical workflow in drug discovery utilizing synthesized derivatives.
These protocols and data provide a foundational framework for the synthesis and exploration of this compound derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific target molecules and available laboratory resources.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for PARP Inhibitors Based on the 7-Fluoroquinazoline-2,4(1H,3H)-dione Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The mechanism of synthetic lethality, where the inhibition of PARP in combination with a pre-existing DNA repair deficiency leads to cancer cell death, is a cornerstone of their clinical efficacy. The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising chemical backbone for the development of potent PARP inhibitors. This document provides detailed application notes and experimental protocols for researchers working with a specific subset of these compounds: those based on the 7-fluoroquinazoline-2,4(1H,3H)-dione structure.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro enzymatic and cellular activities of representative PARP inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold. While specific data for a broad range of 7-fluoro-substituted analogs is emerging, the provided data from closely related compounds offer a valuable benchmark for structure-activity relationship (SAR) studies.
Table 1: Enzymatic Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against PARP-1 and PARP-2
| Compound ID | Modification on Quinazolinedione Core | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Compound 11a | N/A | 467 | 11.5 | 40.6 |
| Cpd36 | N-substituted piperazinone moiety | 0.94 | 0.87 | ~1 |
| Compound U | N/A | 13.3 | 67.8 | 0.2 |
Data compiled from publicly available research.[1][2][3]
Table 2: Cellular Activity of Quinazoline-2,4(1H,3H)-dione Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Genotype | Cellular IC50 (µM) | Notes |
| Compound 10 | MX-1 | BRCA1 mutant | < 3.12 | Potentiates TMZ activity |
| Compound 11 | MX-1 | BRCA1 mutant | 3.02 | Potentiates TMZ activity |
| Compound B1 | HCT-15 | BRCA2 mutant | 2.89 | Overcomes PARPi resistance |
| Compound B1 | HCC1937 | BRCA1 mutant | 3.26 | Overcomes PARPi resistance |
Data compiled from publicly available research.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these PARP inhibitors.
Signaling Pathway: Synthetic Lethality in BRCA-Mutant Cancer
Caption: Mechanism of synthetic lethality with this compound PARP inhibitors in BRCA-mutant cancer cells.
Experimental Workflow: In Vitro Evaluation of PARP Inhibitors
Caption: A typical workflow for the in vitro characterization of novel this compound PARP inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, which can be further modified to generate a library of potential PARP inhibitors.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Sodium cyanate (NaOCN)
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
While stirring vigorously with a mechanical stirrer, add a solution of NaOCN (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Add NaOH (480 g, 12 mol) in small portions, ensuring the mixture is cooled to room temperature.
-
Slowly add concentrated HCl (~1.2 L) dropwise to the reaction mixture to adjust the pH to approximately 4. Be cautious of strong foaming.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and air-dry to obtain this compound. The product can be used in subsequent steps without further purification.
Protocol 2: PARP-1/2 Enzymatic Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PARP-1 and PARP-2 enzymes.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the diluted test compounds.
-
Add the PARP enzyme (PARP-1 or PARP-2) to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add biotinylated NAD+ to each well and incubate for 1 hour at room temperature to allow for PARylation.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a blue color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild type)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours (or a desired time period) in a cell culture incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the cellular IC50 value.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound based PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line (e.g., BRCA-mutant)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant the cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and test compound).
-
Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
The this compound scaffold represents a promising platform for the development of novel and potent PARP inhibitors. The protocols and data presented in this document provide a comprehensive resource for researchers to synthesize, characterize, and evaluate the therapeutic potential of these compounds. Further investigation into the structure-activity relationships and the specific signaling effects of the 7-fluoro substitution will be crucial in optimizing the efficacy and safety profile of this class of PARP inhibitors.
References
- 1. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 7-Fluoroquinazoline-2,4(1H,3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery efforts, particularly in oncology and immunology. The quinazoline scaffold has been identified as a privileged structure in the development of potent kinase inhibitors. This document provides detailed application notes and protocols for characterizing the inhibitory activity of novel 7-Fluoroquinazoline-2,4(1H,3H)-dione analogs against various protein kinases.
Due to the limited availability of public data on the specific kinase targets and inhibitory potency of this compound analogs, this document will utilize illustrative data from closely related quinazolinone derivatives known to inhibit key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] These examples will serve as a guide for researchers to design and execute their own kinase inhibition assays for the novel compounds.
Quantitative Data Summary: Inhibitory Activity of Quinazolinone Analogs
The inhibitory potential of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the inhibitory activities of representative quinazolinone compounds against EGFR and VEGFR-2.
Table 1: Illustrative Inhibitory Activity of Quinazolinone Analogs against EGFR
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 1a | EGFR (wild-type) | ADP-Glo™ | 69 | Erlotinib | 45 |
| Compound 1b | EGFR (T790M mutant) | TR-FRET | 13.4 | Gefitinib | 18.1 |
| Compound 1c | EGFR (wild-type) | Luminescence | 3.2 | Gefitinib | - |
Note: This table compiles representative data from multiple sources for illustrative purposes.[5][6] Direct comparison of IC50 values requires standardized assay conditions.
Table 2: Illustrative Inhibitory Activity of Quinazolinone Analogs against VEGFR-2
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 2a | VEGFR-2 | ELISA-based | 52 | Cabozantinib | 63 |
| Compound 2b | VEGFR-2 | TR-FRET | 83 | Cabozantinib | - |
| Compound 2c | VEGFR-2 | Luminescence | 340 | Sorafenib | 588 |
Note: This table compiles representative data from multiple sources for illustrative purposes.[1][4][7] Direct comparison of IC50 values requires standardized assay conditions.
Key Signaling Pathways
Quinazoline-based inhibitors often target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[6]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline analogs.
Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazoline analogs.
Experimental Workflow
The general workflow for screening and characterizing kinase inhibitors involves several key steps, from compound preparation to data analysis.
Caption: General experimental workflow for a kinase inhibition assay.
Experimental Protocols
Below are detailed protocols for common kinase inhibition assays that can be adapted for the screening of this compound analogs.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[3]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
This compound analogs
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
This homogeneous assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition of the kinase results in a decrease in the TR-FRET signal.[2]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
This compound analogs
-
TR-FRET Kinase Buffer
-
Terbium-labeled anti-phospho-specific antibody
-
EDTA solution (to stop the reaction)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer with a final DMSO concentration of ≤1%.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the serially diluted compounds.
-
Add 4 µL of a solution containing the kinase and the fluorescein-labeled substrate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a solution containing EDTA and the terbium-labeled antibody to stop the reaction and detect the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).
-
Calculate the emission ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Protocol 3: Fluorescence Polarization (FP) Assay
This assay measures the change in the rate of rotation of a fluorescently labeled substrate upon phosphorylation. When the small fluorescent substrate is phosphorylated, it is bound by a large antibody, causing it to tumble more slowly and increasing the fluorescence polarization.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
This compound analogs
-
Kinase Buffer
-
Anti-phospho-specific antibody
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the kinase, fluorescently labeled substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at room temperature.
-
-
Detection:
-
Add the anti-phospho-specific antibody to the wells.
-
Incubate for at least 30 minutes to allow for binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in mP units) using a plate reader.
-
A decrease in polarization indicates inhibition of the kinase.
-
Plot the mP values against the logarithm of the inhibitor concentration to determine the IC50.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to evaluate the inhibitory activity of novel this compound analogs. While the provided quantitative data is illustrative, the detailed methodologies for luminescence, TR-FRET, and FP-based assays are broadly applicable and can be optimized for specific kinases and compounds. The visualization of key signaling pathways and the experimental workflow offers a clear conceptual guide for planning and executing these critical experiments in the drug discovery process.
References
- 1. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Screening of 7-Fluoroquinazoline-2,4(1H,3H)-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 7-position of the quinazoline ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity. These derivatives are being investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, a mechanism of action similar to that of fluoroquinolone antibiotics.[1][2][3][4] This document provides detailed protocols for the synthesis and antibacterial screening of novel 7-fluoroquinazoline-2,4(1H,3H)-dione derivatives and presents illustrative data.
Data Presentation
The antibacterial efficacy of synthesized this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Derivative Structure (R-group at N-1) | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| FDQ-1 | -H | 128 | 256 | >256 | >256 |
| FDQ-2 | -CH₃ | 64 | 128 | 128 | 256 |
| FDQ-3 | -CH₂CH₃ | 32 | 64 | 64 | 128 |
| FDQ-4 | -CH₂Ph | 16 | 32 | 32 | 64 |
| FDQ-5 | -CH₂(4-Cl-Ph) | 8 | 16 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 0.125 | 0.5 |
| DMSO | (Vehicle Control) | >256 | >256 | >256 | >256 |
Note: The data presented in this table is illustrative and intended to represent typical results for this class of compounds.
Experimental Protocols
Protocol 1: General Synthesis of N-1 Substituted this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold followed by N-alkylation.
1.1. Synthesis of this compound (Core Scaffold)
-
Step 1: Synthesis of 4-Fluoroanthranilic Acid: Start with commercially available 2-amino-4-fluorobenzoic acid. This is the key precursor containing the desired fluorine substitution.
-
Step 2: Cyclization with Urea:
-
In a round-bottom flask, combine 4-fluoroanthranilic acid (1 equivalent) and urea (2-3 equivalents).
-
Heat the mixture to 190-200 °C for 4-6 hours. The reaction mixture will melt, and ammonia will be evolved.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should result in solidification.
-
Treat the solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product and then filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
1.2. N-1 Alkylation/Arylation
-
Step 1: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Step 2: Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Step 3: Add the desired alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.1 equivalents) dropwise to the mixture.
-
Step 4: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Step 5: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Step 6: Filter the solid, wash with water, and dry.
-
Step 7: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final N-1 substituted derivative.[5]
Protocol 2: In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is evaluated using standard methods such as the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2]
2.1. Preliminary Screening: Agar Well Diffusion Method
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly spread the bacterial suspension over the MHA plate surface using a sterile cotton swab to create a bacterial lawn.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent like DMSO. Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity.
2.2. Quantitative Analysis: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 512 µg/mL in MHB with a low percentage of DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the well) to each well.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizations
Proposed Mechanism of Action
Quinazoline-2,4(1H,3H)-dione derivatives are hypothesized to function similarly to fluoroquinolones by targeting essential bacterial enzymes involved in DNA replication.[1][6][7]
Caption: Proposed mechanism of action for quinazoline-dione derivatives.
Experimental Workflow
The overall process from synthesis to antibacterial evaluation follows a structured workflow.
Caption: Workflow for synthesis and antibacterial screening.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity of 7-Fluoro-Substituted Quinazolinediones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinedione derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral properties. The substitution pattern on the quinazolinedione scaffold plays a crucial role in modulating this activity. This document focuses on the antiviral potential of 7-fluoro-substituted quinazolinediones, providing a summary of available data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows. While direct and extensive research specifically on 7-fluoro-substituted quinazolinediones is limited, this report synthesizes findings from studies on closely related fluoro- and 7-substituted quinazolinone analogs to provide a comprehensive guide for researchers in the field.
Data Presentation: Antiviral Activity of Substituted Quinazolinones
The following tables summarize the antiviral activity of various quinazolinone derivatives against a range of viruses. This data, gathered from studies on structurally related compounds, provides a comparative context for the potential efficacy of 7-fluoro-substituted analogs.
Table 1: Antiviral Activity of Trisubstituted Quinazolinone Derivatives against Zika Virus (ZIKV) and Dengue Virus (DENV)
| Compound ID | R² Substituent | R³ Substituent | R⁶ Substituent | Virus Strain | EC₅₀ (nM) | Reference |
| 22 | 6-methoxy-pyridin-2-yl | tert-butyl | piperidin-1-yl | ZIKV (FLR) | 900 | [1] |
| 27 | 6-methoxy-pyridin-2-yl | tert-butyl | morpholin-4-yl | ZIKV (FLR) | 180 | [1] |
| 27 | 6-methoxy-pyridin-2-yl | tert-butyl | morpholin-4-yl | ZIKV (HN16) | 86 | [1] |
| 47 | 6-methoxy-pyridin-2-yl | methoxy | morpholin-4-yl | ZIKV (FLR) | 210 | [1] |
Table 2: Antiviral Activity of Quinazolinone Derivatives against Herpes Simplex Virus-1 (HSV-1)
| Compound ID | Substituents | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | (Standard) | HSV-1 | 1.2 | >100 | >83 | [2] |
| Compound X | 2,3-disubstituted | HSV-1 | <5 | >100 | >20 | [2] |
Note: Specific structures for "Compound X" are detailed in the source publication.
Table 3: Antiviral Activity of Quinazolinone Derivatives against Various RNA and DNA Viruses
| Compound ID | Virus | Cell Line | EC₅₀ (µg/mL) | Minimum Cytotoxic Concentration (µg/mL) | Reference |
| QAA | Parainfluenza-3 virus | Vero | 2.4 | 20 | |
| QAA | Punta Toro virus | Vero | >4 | 20 | |
| QOPD | HSV-1 | HEL | - | - | |
| QOPD | HSV-2 | HEL | - | - | |
| QONA | Coxsackie virus B4 | HeLa | - | - | |
| PD-NFIN | Coxsackie virus B4 | HeLa | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of 7-fluoro-substituted quinazolinediones.
General Synthesis of Quinazolinone Derivatives
A common synthetic route to 2,3-disubstituted quinazolinones involves a one-pot, three-component condensation reaction.[2]
Materials:
-
Isatoic anhydride
-
Primary amine
-
Aldehyde
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve isatoic anhydride and the primary amine in the chosen solvent.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Add the aldehyde to the reaction mixture.
-
Reflux the reaction mixture for a designated period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
In Vitro Antiviral Assays
a) Plaque Reduction Assay (for HSV-1) [2]
Cell Culture and Virus:
-
Vero cells (African green monkey kidney epithelial cells)
-
Herpes Simplex Virus-1 (HSV-1)
Protocol:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Pre-treat the confluent cell monolayers with various concentrations of the test compound for 1 hour.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) that yields a countable number of plaques.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with a methanol/acetone mixture and stain with a crystal violet solution.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
b) Cytopathic Effect (CPE) Inhibition Assay (for ZIKV and DENV) [1]
Cell Culture and Virus:
-
Vero cells
-
Zika Virus (ZIKV) or Dengue Virus (DENV)
Protocol:
-
Seed Vero cells in 96-well plates.
-
When cells reach confluence, infect them with the virus in the presence of serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
After 3-5 days, assess the viral cytopathic effect (CPE) under a microscope.
-
Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Calculate the EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay
Cell Culture:
-
Vero, HeLa, or other relevant cell lines.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures relevant to the study of antiviral quinazolinediones.
Caption: General workflow for the synthesis and antiviral evaluation of quinazolinedione derivatives.
Caption: Potential points of inhibition in the viral life cycle by quinazolinedione compounds.[1]
Mechanism of Action
The precise mechanism of action for 7-fluoro-substituted quinazolinediones against various viruses is not yet fully elucidated. However, studies on related quinazolinone compounds suggest several potential targets in the viral life cycle. For instance, some trisubstituted quinazolinones have been shown to inhibit the attachment and/or entry of Zika virus into host cells.[1] Other potential mechanisms for antiviral compounds include the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase or proteases, or interference with viral assembly and release processes. Further mechanism of action studies, such as time-of-addition assays and specific enzyme inhibition assays, are required to pinpoint the exact molecular targets of 7-fluoro-substituted quinazolinediones.
Conclusion
While specific data on the antiviral activity of 7-fluoro-substituted quinazolinediones is sparse, the broader class of quinazolinones represents a promising scaffold for the development of novel antiviral agents. The provided data on related compounds, along with detailed experimental protocols and illustrative diagrams, offer a solid foundation for researchers to design, synthesize, and evaluate new 7-fluoro-substituted derivatives. Future research should focus on elucidating the structure-activity relationships of substitutions on the quinazolinedione core, including the 7-position, and on identifying the specific molecular targets to optimize the antiviral efficacy and selectivity of these compounds.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent antiviral (HSV-1) quinazolinones and initial structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Cytotoxicity Assays for 7-Fluoroquinazoline-2,4(1H,3H)-dione Compounds
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Fluoroquinoline-2,4(1H,3H)-dione () for sale [vulcanchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 7-Fluoroquinazoline-2,4(1H,3H)-dione Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 7-Fluoroquinazoline-2,4(1H,3H)-dione libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antibacterial, and enzyme-inhibitory activities. The following sections detail experimental protocols for anticancer and antibacterial screening, as well as for specific enzyme inhibition assays. Additionally, potential signaling pathways modulated by these compounds are visualized to aid in understanding their mechanism of action.
Introduction to 7-Fluoroquinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in drug discovery, known for its broad range of biological activities. The introduction of a fluorine atom at the 7th position can significantly enhance the pharmacological properties of the molecule, including metabolic stability and binding affinity to target proteins. High-throughput screening of libraries of these derivatives is a crucial step in identifying novel lead compounds for therapeutic development.
Experimental Protocols
Application Note 1: Anticancer Activity Screening
Objective: To identify this compound derivatives with cytotoxic activity against various cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay is designed for use in multi-well plate formats, making it ideal for automated high-throughput screening.
Protocol: High-Throughput Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom white plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Using an automated liquid handler, dispense 5,000 cells in 40 µL of complete medium per well into 384-well plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound library in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Data Presentation: Anticancer Activity
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| FQZD-001 | 12.5 | 18.2 |
| FQZD-002 | 5.8 | 9.1 |
| FQZD-003 | > 50 | > 50 |
| FQZD-004 | 8.3 | 11.7 |
| Doxorubicin | 0.9 | 1.2 |
Application Note 2: Antibacterial Activity Screening
Objective: To identify this compound derivatives with activity against Gram-positive and Gram-negative bacteria. Quinazoline-2,4(1H,3H)-dione derivatives have been reported as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[1]
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. This assay is performed in a multi-well plate format to allow for high-throughput screening of compound libraries. A resazurin-based reagent is used as a cell viability indicator, where metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin.
Protocol: High-Throughput Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound compound library (dissolved in DMSO)
-
Resazurin sodium salt solution
-
384-well clear plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Plating:
-
Perform a serial dilution of the compound library in CAMHB in the 384-well plates.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Resazurin Addition and Incubation:
-
Add the resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that inhibits bacterial growth, indicated by a lack of fluorescence development.
-
Data Presentation: Antibacterial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| FQZD-001 | 16 | 32 |
| FQZD-002 | 8 | 16 |
| FQZD-003 | > 128 | > 128 |
| FQZD-004 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Application Note 3: Biochemical Kinase Inhibition Screening (VEGFR-2)
Objective: To identify this compound derivatives that inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
Protocol: High-Throughput VEGFR-2 Inhibition Assay
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound compound library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Dispense the diluted compounds into the 384-well plates.
-
-
Kinase Reaction:
-
Prepare a master mix containing VEGFR-2 enzyme and substrate in kinase reaction buffer.
-
Add the master mix to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of VEGFR-2 activity relative to controls.
-
Determine the IC₅₀ values for active compounds.
-
Data Presentation: VEGFR-2 Inhibition
| Compound ID | VEGFR-2 IC₅₀ (nM) |
| FQZD-001 | 85 |
| FQZD-002 | 32 |
| FQZD-003 | > 1000 |
| FQZD-004 | 150 |
| Sorafenib | 15 |
Visualization of Potential Signaling Pathways and Workflows
References
Application Notes and Protocols: 7-Fluoroquinazoline-2,4(1H,3H)-dione in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to explore the chemical space of a biological target, identifying weak but high-quality binding interactions. These initial fragment hits can then be optimized into potent, drug-like candidates. The quinazoline-2,4(1H,3H)-dione scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as antibacterial and anticancer agents.[1][2][3][4] 7-Fluoroquinazoline-2,4(1H,3H)-dione is a particularly valuable fragment due to its desirable properties. The fluorine atom can engage in favorable protein-ligand interactions and serves as a sensitive probe in ¹⁹F NMR-based screening methods. Its rigid bicyclic core presents a well-defined vector for chemical elaboration, making it an excellent starting point for inhibitor development.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a typical FBDD campaign against a hypothetical target, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a serine/threonine kinase implicated in inflammatory signaling pathways.
Principle of the Application
The core principle is to leverage the binding of this compound to an allosteric pocket on the MAP4K1 protein. By identifying this initial weak-binding event, a structure-guided design approach can be initiated. The fragment serves as an anchor to which chemical functionalities are added to enhance binding affinity and selectivity, ultimately leading to the development of a potent and specific MAP4K1 inhibitor. The typical FBDD workflow involves a cascade of biophysical techniques to screen for, validate, and characterize fragment binding.[5][6][7]
Key Applications
-
Primary Fragment Screening: High-throughput screening of a fragment library, including this compound, to identify initial hits that bind to the target protein.
-
Hit Validation and Characterization: Orthogonal biophysical methods are used to confirm true binding events, eliminating false positives and quantifying the binding affinity and thermodynamics.
-
Structure-Based Drug Design (SBDD): Determination of the co-crystal structure of the fragment bound to the target protein provides a detailed map of the binding site, guiding the rational design of more potent analogues.
-
Hit-to-Lead Optimization: The fragment is chemically elaborated by growing or linking strategies to improve potency, selectivity, and drug-like properties.
Experimental Protocols & Data
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that thermally stabilize the MAP4K1 protein upon binding.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 µM solution of purified MAP4K1 protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 2 mM in the assay buffer.
-
Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Setup (96-well plate):
-
In each well, add 2 µL of the 2 mM fragment working solution (final concentration 200 µM). For control wells, add 2 µL of buffer containing 10% DMSO.
-
Add 18 µL of a master mix containing the MAP4K1 protein and the fluorescent dye to each well. The final concentrations should be 5 µM for the protein and 5x for the dye.
-
Seal the plate securely with an optical seal.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the thermal transition, for each well.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + fragment). A significant positive ΔTm indicates fragment binding and stabilization.
-
Hypothetical Results:
| Fragment ID | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit Status |
| Control (DMSO) | - | 45.2 | - | - |
| This compound | 200 | 48.7 | +3.5 | Hit |
| Fragment X | 200 | 45.3 | +0.1 | No Hit |
| Fragment Y | 200 | 47.1 | +1.9 | Potential Hit |
Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR
Objective: To confirm the direct binding of this compound to MAP4K1.
Methodology:
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., 50 mM HEPES-d18 pH 7.5, 150 mM NaCl in 99.9% D₂O).
-
Sample A: 1 mM this compound.
-
Sample B: 1 mM this compound and 10 µM MAP4K1 protein.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for Sample A to identify the fragment's proton signals.
-
For Sample B, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein spectrum where no fragment signals are present (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30 ppm) as a reference.
-
-
The saturation is typically applied as a train of Gaussian pulses for a total saturation time of 2 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The intensity of the STD signals is proportional to the binding affinity. The dissociation constant (Kd) can be estimated by titrating the fragment concentration.
-
Hypothetical Results:
| Fragment ID | Target | Technique | Binding Confirmed | Estimated Kd (µM) |
| This compound | MAP4K1 | STD-NMR | Yes | ~150 |
| Fragment Y | MAP4K1 | STD-NMR | No | - |
Protocol 3: Affinity Determination by Isothermal Titration Calorimetry (ITC)
Objective: To precisely quantify the binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) of the fragment-protein interaction.
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified MAP4K1 protein against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 20 µM solution of MAP4K1 in the final dialysis buffer.
-
Prepare a 400 µM solution of this compound in the same buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions (typically < 2%).
-
-
ITC Experiment Setup:
-
Load the MAP4K1 solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Hypothetical Results:
| Parameter | Value |
| Dissociation Constant (Kd) | 125 µM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -5.8 kcal/mol |
| Entropy Change (TΔS) | -1.2 kcal/mol |
Visualizations
FBDD Workflow
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Hypothetical MAP4K1 Signaling Pathway
Caption: Inhibition of the MAP4K1 signaling pathway.
FBDD Decision-Making Logic
Caption: Decision-making flowchart for FBDD hit validation.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for N-Alkylation of 7-Fluoroquinazoline-2,4(1H,3H)-dione
For Research Use Only
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The N-alkylation of this scaffold is a common strategy in drug discovery to modulate the physicochemical and biological properties of these molecules. This document provides a detailed protocol for the N-alkylation of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a key intermediate for the synthesis of various bioactive compounds. The presence of the fluorine atom at the 7-position can influence the molecule's electronic properties and metabolic stability, making its derivatives attractive for therapeutic applications.
The following protocol is a general procedure adaptable for the introduction of various alkyl groups onto the N1 and/or N3 positions of the quinazoline ring.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the quinazolinedione ring acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature can influence the reaction rate and the regioselectivity of alkylation (N1 vs. N3).
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl iodide, bromide, or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone, anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as a stronger base)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone as the solvent. Add anhydrous potassium carbonate (1.5 - 2.5 eq). For less reactive alkylating agents, a stronger base like DBU (1.2 eq) can be used in conjunction with or as an alternative to K₂CO₃.
-
Addition of Alkylating Agent: Add the desired alkylating agent (1.1 - 1.5 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). The reaction progress should be monitored by TLC.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product(s). Note that N1 and N3 mono-alkylated isomers, as well as the N1,N3-dialkylated product, may be formed and may require careful separation.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of quinazolinedione derivatives, which can be adapted for this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate | K₂CO₃ | DMF | Room Temp. | 24 | Not specified | [1] |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | Chloroalkylamines | K₂CO₃, DBU | Acetone | Reflux | 8-10 | 68-75 | [2] |
| 3-Benzyloxyquinazoline-2,4(1H,3H)-dione | Various Alkyl Halides | K₂CO₃ | DMF | 80 | 2 | Not specified | [3] |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | 82 | [4] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
DBU is a strong, non-nucleophilic base and should be handled with care.
Troubleshooting
-
Low or no reaction:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the reaction temperature.
-
Use a stronger base (e.g., DBU or NaH).
-
Use a more reactive alkylating agent (e.g., iodide instead of chloride).
-
-
Formation of multiple products:
-
This is expected due to the presence of two reactive nitrogen atoms. Optimize purification conditions to separate isomers.
-
To favor mono-alkylation, use a stoichiometric amount of the alkylating agent. To favor di-alkylation, use an excess of the alkylating agent and base.
-
-
Difficulty in purification:
-
Try different solvent systems for column chromatography.
-
Consider recrystallization as an alternative or additional purification step.
-
Conclusion
This protocol provides a general and adaptable method for the N-alkylation of this compound. Researchers can modify the reaction conditions, including the choice of alkylating agent, base, and solvent, to synthesize a diverse library of N-substituted derivatives for further investigation in drug discovery and development programs. Careful monitoring and purification are essential to isolate and characterize the desired products.
References
- 1. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 7-Fluoroquinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material is 2-amino-4-fluorobenzoic acid. This precursor undergoes cyclization to form the desired quinazolinedione ring system.
Q2: Which cyclization agents are typically used in this synthesis?
A2: Several reagents can be used for the cyclization of 2-amino-4-fluorobenzoic acid. The most common include urea, sodium cyanate, and chlorosulfonyl isocyanate. The choice of reagent can influence reaction conditions and yield.
Q3: What is a typical yield for the synthesis of this compound?
A3: Yields can vary depending on the chosen synthetic route and reaction conditions. However, a yield of around 82% has been reported for the synthesis from 2-amino-4-fluorobenzoic acid and sodium cyanate.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system should be developed to distinguish between the starting material (2-amino-4-fluorobenzoic acid) and the product. Visualization can be achieved under UV light.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. When using reagents like phosphorus oxychloride (POCl3) for subsequent reactions, it is crucial to handle it with extreme care as it is highly corrosive and reacts violently with water.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Verify reaction completion: Monitor the reaction using TLC until the starting material spot is no longer visible. Extend reaction time: If the reaction is proceeding slowly, consider extending the heating time. Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or decomposition. |
| Suboptimal Reaction Temperature | Optimize temperature: The cyclization reaction often requires elevated temperatures. Ensure the reaction mixture reaches and maintains the optimal temperature as specified in the protocol. For the reaction with sodium cyanate, the initial reaction is at room temperature, followed by the addition of sodium hydroxide.[1] For other methods, heating might be necessary. |
| Poor Quality of Starting Materials | Check purity: Ensure the 2-amino-4-fluorobenzoic acid is of high purity. Impurities can interfere with the reaction. Purify starting material: If necessary, recrystallize the 2-amino-4-fluorobenzoic acid before use. |
| Incorrect Stoichiometry | Verify reagent amounts: Double-check the molar ratios of the reactants. An excess of the cyclizing agent (e.g., sodium cyanate) is often used to drive the reaction to completion. A reported protocol uses a significant excess of sodium cyanate.[1] |
| Moisture in Reaction | Use dry reagents and glassware: Water can interfere with the reaction, especially if using reactive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Unreacted Starting Material | Optimize reaction conditions: Refer to the "Low or No Product Yield" section to ensure the reaction goes to completion. Purification: Unreacted 2-amino-4-fluorobenzoic acid can be removed during the work-up. Since it is acidic, it can be separated by washing with a basic solution, though the product itself can also form a salt. Careful pH adjustment during precipitation is key.[1] |
| Formation of Side Products | Control temperature: Overheating can lead to the formation of byproducts. Maintain a stable and optimized reaction temperature. Purification: Recrystallization is a common method for purifying the final product. A suitable solvent system should be determined to effectively remove impurities. The product has been synthesized and used in the next step without purification in some cases, suggesting it precipitates in a relatively pure form.[1] |
| Incomplete Precipitation | Adjust pH: The product is precipitated by acidifying the reaction mixture with concentrated HCl to a pH of approximately 4.[1] Ensure the pH is adjusted correctly to maximize the precipitation of the desired product. Cooling: Cool the mixture in an ice bath after acidification to further decrease the solubility of the product and improve the precipitation yield. |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-fluorobenzoic Acid and Sodium Cyanate [1]
This protocol details a reliable method for the synthesis of the target compound.
Materials and Reagents:
-
2-amino-4-fluorobenzoic acid
-
Acetic acid
-
Sodium cyanate (NaOCN)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
With vigorous mechanical stirring, add a solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (480 g, 12 mol) in small portions, ensuring the mixture is cooled to room temperature.
-
Slowly add concentrated hydrochloric acid (approximately 1.2 L) dropwise to the reaction mixture to adjust the pH to ~4. Be aware of strong foaming.
-
A precipitate will form. Separate the solid by filtration.
-
Wash the precipitate with water.
-
Air-dry the solid to obtain this compound.
Expected Yield: 82% (95 g)
Purification:
The product obtained from this procedure is often of sufficient purity to be used in subsequent steps without further purification.[1] If necessary, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can be performed.
Data Presentation
Table 1: Summary of a Reported Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-fluorobenzoic acid | [1] |
| Reagents | Acetic acid, Sodium cyanate, Sodium hydroxide, Hydrochloric acid | [1] |
| Solvent | Water | [1] |
| Reaction Time | 30 minutes (initial stirring) | [1] |
| Reaction Temperature | Room temperature, then cooling | [1] |
| Product Isolation | Precipitation by acidification (pH ~4) | [1] |
| Reported Yield | 82% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Purification of 7-Fluoroquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 7-Fluoroquinazoline-2,4(1H,3H)-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The primary purification techniques for these compounds are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For initial purification from a crude reaction mixture, recrystallization or flash column chromatography are often employed.[1] For achieving high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[1]
Q2: How does the fluorine substituent at the 7-position affect the purification strategy?
A2: The fluorine atom can significantly alter the polarity, solubility, and crystallinity of the molecule compared to its non-fluorinated analog. This may require adjustments to standard purification protocols. For instance, in reversed-phase HPLC, the elution order of fluorinated compounds compared to their non-fluorinated counterparts can be different.[2] It may also influence the choice of solvents for recrystallization.
Q3: What are the typical impurities I might encounter?
A3: Common impurities often include unreacted starting materials, such as 2-amino-4-fluorobenzoic acid, and reagents from the cyclization reaction.[3] Side-products from the synthesis, such as incompletely cyclized intermediates or over-alkylated derivatives (if applicable), may also be present.
Q4: Which analytical techniques are best for assessing the purity of my compound?
A4: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring reaction progress and guiding column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) helps to confirm the molecular weight of the desired product and identify potential byproducts.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise.
Problem: My compound will not crystallize.
| Possible Cause | Troubleshooting Steps |
| Solvent is too good | The compound is too soluble in the chosen solvent, even at low temperatures. |
| - Try a solvent in which the compound is less soluble. | |
| - Use a co-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then gently heat to clarify and cool slowly. | |
| Solution is too dilute | Not enough solute is present to reach saturation upon cooling. |
| - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| Supersaturation | The solution is supersaturated, but nucleation has not occurred. |
| - Scratch the inside of the flask with a glass rod at the meniscus to create a surface for crystal growth. | |
| - Add a seed crystal of the pure compound. | |
| - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Cooling is too rapid | The solution becomes supersaturated too quickly, leading to the formation of an oil. |
| - Allow the solution to cool more slowly to room temperature before further cooling. | |
| - Insulate the flask to slow down the cooling process. | |
| High concentration of impurities | Impurities can inhibit crystal lattice formation. |
| - Attempt a preliminary purification by column chromatography before recrystallization. | |
| Melting point of the compound is below the boiling point of the solvent | The compound may melt in the hot solvent. |
| - Choose a solvent with a lower boiling point. |
The following table provides a qualitative guide to the solubility of this compound in common solvents. Actual solubilities should be determined experimentally.
| Solvent | Solubility at Room Temperature | Solubility at Reflux | Suitability for Recrystallization |
| Water | Poor | Slightly Soluble | Potentially suitable, may require a large volume of solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good candidate. |
| Methanol | Soluble | Very Soluble | May be too soluble for good recovery. |
| Acetone | Sparingly Soluble | Soluble | Good candidate. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good candidate. |
| Dichloromethane | Sparingly Soluble | Soluble | Good candidate. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent in a co-solvent system. |
Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | The polarity of the eluent is too high or too low, resulting in co-elution or no elution. |
| - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. | |
| - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. | |
| Column overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. |
| - Use a larger column or reduce the amount of sample loaded. | |
| Improper column packing | Air bubbles or channels in the stationary phase lead to poor separation. |
| - Ensure the silica gel is properly slurried and packed to form a homogenous bed. |
Problem: The compound is stuck on the column.
| Possible Cause | Troubleshooting Steps |
| Compound is too polar for the mobile phase | The eluent is not strong enough to displace the compound from the stationary phase. |
| - Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol or even a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can be effective.[4] | |
| Compound is degrading on the silica gel | Silica gel is acidic and can cause decomposition of sensitive compounds. |
| - Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column. | |
| - Consider using a different stationary phase, such as alumina (basic or neutral). |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase for separation using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[1][5]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Preparative HPLC
-
Method Development: Develop a suitable separation method on an analytical HPLC system first. A C18 reversed-phase column is commonly used for quinazolinone derivatives.[1]
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.[1]
-
-
Sample Preparation: Dissolve the crude or partially purified compound in the initial mobile phase composition or a compatible solvent like methanol or DMSO. Filter the solution through a 0.45 µm syringe filter.
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Preparative Run: Scale up the analytical method to a preparative HPLC system with a larger column. Inject the sample and collect fractions based on the UV detector signal.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
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Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to obtain the purified solid product.
Visualizations
References
Technical Support Center: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves a two-step, one-pot reaction starting from 2-amino-4-fluorobenzoic acid. The first step is the formation of a urea derivative by reacting the anthranilic acid with a cyanate salt (like potassium cyanate) or urea. This is followed by a base- or acid-catalyzed intramolecular cyclization to yield the final product.[1][2]
Q2: What is the key intermediate in this synthesis?
A2: The key intermediate is 2-(aminocarbonylamino)-4-fluorobenzoic acid, also known as 4-fluoro-2-ureidobenzoic acid. This intermediate is formed in the first step and subsequently cyclizes to form the quinazoline-2,4-dione ring system.
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary, but a common approach involves heating 2-amino-4-fluorobenzoic acid with urea at elevated temperatures (typically above 130°C) or reacting it with potassium cyanate in an aqueous or organic solvent, followed by treatment with an acid or base to facilitate cyclization.[1][2] An eco-efficient method has been developed using water as a solvent at 80°C for the formation of the urea intermediate, followed by cyclization with NaOH.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield of this compound is significantly lower than expected, or I am not getting any product at all. What are the potential causes and solutions?
A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (2-amino-4-fluorobenzoic acid) and the formation of the intermediate (4-fluoro-2-ureidobenzoic acid) and the final product. Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For the urea fusion method, temperatures are typically high. For the potassium cyanate method, prolonged stirring at a moderate temperature might be necessary for the first step.[1] |
| Suboptimal Cyclization Conditions | Choice of Cyclization Agent: The cyclization of the 4-fluoro-2-ureidobenzoic acid intermediate can be promoted by either acid or base. If one is not effective, the other can be attempted. Sodium hydroxide is a commonly used base for this cyclization.[1] Ensure Anhydrous Conditions (if required): For reactions using reagents sensitive to moisture, ensure all glassware is oven-dried and anhydrous solvents are used. |
| Poor Quality of Starting Materials | Purity of 2-amino-4-fluorobenzoic acid: Impurities in the starting material can interfere with the reaction. Use a high-purity grade of 2-amino-4-fluorobenzoic acid. Common impurities can include isomers or related benzoic acid derivatives. Purity of Urea/Cyanate: Ensure the urea or cyanate salt is of high purity and has been stored correctly to prevent decomposition. |
| Product Isolation Issues | Precipitation and Filtration: The product is typically a solid. Ensure the pH is adjusted correctly during workup to precipitate the product fully. Wash the filtered product with an appropriate solvent to remove soluble impurities. |
Issue 2: Formation of Side Products/Impurities
Q: I have obtained a product, but it is impure. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common issue. Understanding the potential side reactions can help in optimizing the reaction conditions to favor the desired product.
Potential Side Products and Their Prevention:
| Side Product | Formation Mechanism | Prevention & Mitigation |
| 4-Fluoro-2-ureidobenzoic acid (Unreacted Intermediate) | Incomplete cyclization of the urea intermediate. | - Increase the temperature or prolong the reaction time for the cyclization step. - Ensure the use of an adequate amount of catalyst (acid or base) for the cyclization. |
| 3-Fluoroaniline | Decarboxylation of the starting material, 2-amino-4-fluorobenzoic acid, at high temperatures.[3] | - Avoid excessive heating. Use the lowest effective temperature for the reaction. - If using the urea fusion method, carefully control the temperature ramp-up. |
| Polymeric Materials | Self-condensation or polymerization of the starting material or reactive intermediates at high temperatures. | - Maintain the recommended reaction temperature. - Ensure efficient stirring to prevent localized overheating. |
| Symmetrical Urea (from Urea Reagent) | If using a phosgene-based reagent instead of urea, the formation of symmetrical ureas from the starting amine is a known side reaction. | This is less common with the direct urea or cyanate methods. |
Data Presentation
The choice of solvent can significantly impact the yield of the intermediate and the final product. Below is a summary of yields obtained for the synthesis of this compound using potassium cyanate in different solvents.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Intermediate (4-Fluoro-2-ureidobenzoic acid) Yield (%) | Final Product (this compound) Yield (%) |
| Acetonitrile | - | 91 |
| Water (at 80°C) | - | - |
| Data adapted from an eco-efficient synthesis protocol.[1] |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is based on an eco-efficient method using water as the solvent.[1]
Materials:
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2-amino-4-fluorobenzoic acid
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Potassium cyanate (KOCN)
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Acetic acid (AcOH)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Water
Procedure:
-
Formation of the Urea Intermediate:
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Dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in water at 80°C.
-
Acidify the solution with acetic acid (2 equivalents).
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Add an aqueous solution of potassium cyanate (1.5 equivalents) dropwise to the reaction mixture.
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Stir the reaction at 80°C for 6 hours.
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-
Cyclization:
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To the same reaction mixture, add sodium hydroxide (4 equivalents).
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Monitor the cyclization to completion using LC-MS.
-
-
Product Isolation:
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Adjust the pH of the reaction mixture to 1 using concentrated hydrochloric acid.
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The product will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the product with water and dry to obtain this compound.
-
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low product yield.
References
Improving the solubility of 7-Fluoroquinazoline-2,4(1H,3H)-dione for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Fluoroquinazoline-2,4(1H,3H)-dione for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of quinazolinone derivatives.[2] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO permissible in my cell-based assay?
A3: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity and other off-target effects. A widely accepted industry standard is a final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific assay.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This phenomenon, often called "solvent shock," is common for poorly soluble compounds. It occurs due to the rapid change in solvent polarity. Several strategies can mitigate this:
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Improve Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing or swirling.
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Use an Intermediate Dilution Step: Instead of a single large dilution, create a less concentrated intermediate stock in your organic solvent or a mixture of solvent and aqueous buffer before the final dilution.
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Lower the Final Concentration: Your target concentration may be exceeding the compound's aqueous solubility limit.
Q5: Can pH be adjusted to improve the solubility of this compound?
A5: Yes, the quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent. The solubility of such compounds is expected to increase in more acidic conditions (lower pH) due to the protonation of the nitrogen atoms, forming a more soluble salt. It is essential to ensure that the final pH of the assay buffer is compatible with your biological system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has low solubility even in DMSO. | - Increase the volume of fresh, anhydrous DMSO.- Use gentle warming (e.g., 37°C) and/or sonication to aid dissolution.- Prepare a less concentrated stock solution. |
| Cloudy precipitate forms immediately upon dilution into aqueous buffer. | - "Solvent shock" due to rapid change in polarity.- Final concentration exceeds the kinetic aqueous solubility limit. | - Pre-warm the aqueous buffer to 37°C.- Add the DMSO stock solution dropwise while gently vortexing the buffer.- Perform a serial dilution to determine the maximum soluble concentration. |
| Precipitate forms in the cell culture plate over time during incubation. | - Compound instability in the aqueous environment at 37°C.- Interaction with media components (e.g., proteins in FBS).- pH shift in the medium due to cellular metabolism. | - Test the compound's stability in the specific cell culture medium over the intended experiment duration.- Evaluate solubility in both serum-free and serum-containing media.- Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration. |
| Inconsistent results or lower than expected efficacy in biological assays. | - Partial precipitation of the compound, leading to a lower and variable effective concentration. | - Visually inspect all solutions and assay plates for any signs of precipitation before and during the experiment.- Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.- Prepare fresh working solutions immediately before each experiment. |
Data Presentation: Solubility of Quinazolinone Derivatives
Table 1: Qualitative Solubility of Quinazolinone Derivatives
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| N,N-Dimethylformamide (DMF) | Soluble | [2] |
| Acetone | Soluble | [2] |
Table 2: Quantitative Aqueous Solubility of Related Quinazolinone Analogs
| Compound | Solvent/Medium | Solubility | Reference |
| Quinazolinedione (Parent Compound) | Aqueous Buffer (pH 7.4) | >24.3 µg/mL (>150 µM) | [3] |
| 7-Methylquinazoline-2,4(1H,3H)-dione | Water (25°C) | Practically Insoluble (0.083 g/L or ~471 µM) (Calculated) | |
| 7-Chloroquinazoline-2,4(1H,3H)-dione | Organic Solvents | Soluble (qualitative) | [4] |
Note: The provided quantitative data is for analogous compounds and should be used as a guideline. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions for Cell-Based Assays
This protocol describes the preparation of a concentrated stock solution in DMSO and its subsequent dilution into a cell culture medium.
Materials:
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This compound (solid powder)
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes and sterile tips
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Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of this compound. b. Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
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Working Solution Preparation: a. Thaw an aliquot of the DMSO stock solution at room temperature. b. In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium. c. While gently vortexing or swirling the medium, add the calculated volume of the stock solution dropwise to the medium to achieve the final desired concentration. d. Ensure the final DMSO concentration is below the level of toxicity for the cell line being used (typically ≤0.5%). e. Visually inspect the working solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your assay.
Protocol 2: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound at different pH values.
Materials:
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This compound (solid powder)
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Aqueous buffers of different pH values (e.g., pH 5.0, 6.0, 7.4)
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Incubator shaker
-
Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: a. Add an excess amount of solid this compound to separate vials, each containing a buffer of a specific pH.
-
Equilibration: a. Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) in a shaker for 24-48 hours to ensure equilibrium is reached.
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Separation: a. Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantification: a. Carefully collect the supernatant and dilute it with a suitable solvent. b. Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
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Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure (Kneading Method):
-
Molar Ratio Determination: a. Determine the desired molar ratio of the compound to cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: a. Place the accurately weighed cyclodextrin in a mortar. b. Add a small amount of water to form a paste. c. Gradually add the weighed this compound to the paste.
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Kneading: a. Knead the mixture thoroughly for 30-60 minutes. Add more water if necessary to maintain a paste-like consistency.
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Drying: a. Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.
-
Pulverization and Sieving: a. Pulverize the dried complex in the mortar and pass it through a suitable sieve to obtain a fine, uniform powder.
-
Solubility Testing: a. Evaluate the increase in aqueous solubility of the complex compared to the free compound using a method similar to Protocol 2.
References
Technical Support Center: Overcoming Poor Cell Permeability of Quinazolinedione-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of quinazolinedione-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My potent quinazolinedione-based inhibitor shows significantly lower activity in cell-based assays compared to its biochemical potency. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. The inhibitor may be potent against its isolated target, but if it cannot efficiently cross the cell membrane to reach its intracellular site of action, its cellular activity will be diminished. It is crucial to experimentally assess the permeability of your compound.
Q2: What are the key physicochemical properties of quinazolinedione-based inhibitors that influence their cell permeability?
A2: Several factors can contribute to the low permeability of quinazolinedione-based inhibitors:
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High Polarity: A high number of polar atoms and a large polar surface area (TPSA) can impede the inhibitor's ability to traverse the lipid bilayer of the cell membrane.
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Low Lipophilicity: The molecule may not be sufficiently soluble in the lipid environment of the cell membrane. A balanced lipophilicity (logP/logD) is essential for effective membrane permeation.
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High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.
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Charge: Molecules that are ionized at physiological pH typically have reduced permeability.
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Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before entering the lipid bilayer.
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Efflux Transporter Substrate: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[1]
Q3: How can I experimentally measure the cell permeability of my quinazolinedione-based inhibitor?
A3: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
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PAMPA: This is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive permeability.
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Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.
Q4: What strategies can I employ to improve the cell permeability of my quinazolinedione-based inhibitor?
A4: Several medicinal chemistry and formulation strategies can be used:
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Structural Modification: Systematically modify the structure to optimize physicochemical properties. This can involve adding or removing functional groups to modulate lipophilicity, reduce polar surface area, or disrupt recognition by efflux transporters.
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Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug.[2][3] This strategy can be used to mask polar functional groups that hinder membrane permeability.
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Formulation Strategies: For preclinical studies, using formulation approaches like lipid-based nanocarriers or co-solvents can improve the solubility and apparent permeability of a compound.
Troubleshooting Guides
Problem 1: Low cellular activity despite high biochemical potency.
This guide helps you diagnose and address potential permeability issues when your quinazolinedione-based inhibitor is not performing as expected in cellular assays.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Passive Permeability | 1. In Silico Prediction: Calculate physicochemical properties like cLogP, TPSA, molecular weight, and the number of hydrogen bond donors/acceptors. Compare these to established guidelines for good oral bioavailability (e.g., Lipinski's Rule of Five). 2. PAMPA Assay: Perform a PAMPA assay to get an experimental measure of passive permeability. | If in silico properties are unfavorable or the PAMPA result indicates low permeability, consider structural modifications to improve lipophilicity or reduce polarity. |
| Active Efflux | 1. Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[4] 2. Caco-2 Assay with Inhibitor: Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil) during the Caco-2 assay. A significant increase in A-to-B permeability in the presence of the inhibitor confirms P-gp mediated efflux. | If active efflux is confirmed, consider structural modifications to reduce recognition by the transporter or explore the use of P-gp inhibitors in your experiments. |
| Poor Aqueous Solubility | 1. Solubility Assay: Experimentally determine the aqueous solubility of your compound at the pH of your cell culture media. 2. Observe for Precipitation: Visually inspect the wells of your cell-based assay for any signs of compound precipitation. | If solubility is low, consider using a co-solvent (e.g., DMSO) in your cell culture medium (typically at a final concentration of <0.5% to avoid toxicity) or explore formulation strategies. |
| Compound Instability | 1. Stability in Media: Incubate your compound in the cell culture media under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze the concentration of the compound over time using LC-MS to assess its stability. | If the compound is unstable, consider modifying the experimental conditions (e.g., shorter incubation time) or making structural modifications to improve stability. |
Data Presentation: Impact of Structural Modifications on Permeability
The following table provides an illustrative example of how structural modifications to a hypothetical quinazolinedione core (QD-Core) can influence physicochemical properties and, consequently, cell permeability.
| Compound ID | Modification | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Permeability |
| QD-Core | R = H | 2.5 | 85 | 2 | 4 | Moderate |
| QD-1 | R = -COOH (Carboxylic Acid) | 2.1 | 122 | 3 | 5 | Low |
| QD-2 | R = -OMe (Methoxy) | 2.9 | 94 | 2 | 5 | Moderate-High |
| QD-3 | R = -F (Fluoro) | 2.7 | 85 | 2 | 4 | High |
| QD-4 (Prodrug) | R = -COOEt (Ethyl Ester) | 3.5 | 111 | 2 | 5 | High (cleaved to active QD-1 intracellularly) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the general principles of structure-permeability relationships.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of a quinazolinedione-based inhibitor using the Caco-2 cell model.[5]
1. Cell Culture and Seeding:
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Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
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Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².
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Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
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Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
3. Transport Experiment (Apical to Basolateral - A-to-B):
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Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES) at pH 7.4.
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Prepare the dosing solution of your quinazolinedione inhibitor (typically 1-10 µM) in the transport buffer.
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Add the dosing solution to the apical (donor) side of the Transwell® insert and fresh transport buffer to the basolateral (receiver) side.
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Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At specified time points, collect samples from the basolateral compartment. Also, collect a sample from the apical compartment at the end of the experiment.
4. Transport Experiment (Basolateral to Apical - B-to-A for Efflux):
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Repeat the transport experiment, but add the dosing solution to the basolateral side and collect samples from the apical side.
5. Sample Analysis and Calculation:
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Analyze the concentration of the inhibitor in the collected samples using a suitable analytical method, such as LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
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Papp = (dQ/dt) / (A * C₀)
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Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER) as: ER = Papp (B-to-A) / Papp (A-to-B).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of a quinazolinedione-based inhibitor.
1. Materials and Reagents:
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PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate).
-
Lipid solution (e.g., 2% lecithin in dodecane).
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Phosphate-buffered saline (PBS) at pH 7.4.
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Your quinazolinedione inhibitor.
2. Assay Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate the membrane.
-
Fill the wells of the acceptor plate with PBS (acceptor buffer).
-
Prepare the donor solution by dissolving your inhibitor in PBS (a small percentage of a co-solvent like DMSO may be used to aid solubility).
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Add the donor solution to the wells of the filter plate.
-
Carefully place the filter plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
3. Sample Analysis and Calculation:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of your inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) in cm/s. The exact formula may vary depending on the specific PAMPA system and software used.
Mandatory Visualizations
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 7-Fluoroquinazoline-2,4(1H,3H)-dione PARP Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments with 7-Fluoroquinazoline-2,4(1H,3H)-dione based PARP inhibitors. This guide provides troubleshooting advice for common issues, detailed experimental protocols, and quantitative data to facilitate the development of more selective and potent inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and evaluation of this compound PARP inhibitors.
Synthesis and Purification
Question 1: We are observing low yields during the N-alkylation of the this compound core. What are the possible causes and solutions?
Answer: Low yields in N-alkylation reactions of quinazolinediones can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Deprotonation: The nitrogen at the N1 or N3 position needs to be sufficiently deprotonated to act as a nucleophile.
-
Solution: Ensure you are using a strong enough base. While potassium carbonate is commonly used, you might consider stronger bases like cesium carbonate or sodium hydride for less reactive alkylating agents. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate the reaction.
-
-
Poor Solubility of Starting Material: The this compound may have limited solubility in the chosen reaction solvent.
-
Solution: Try a different solvent or a solvent mixture to improve solubility. Heating the reaction mixture can also help, but monitor for potential side reactions or degradation.
-
-
Side Reactions: O-alkylation can sometimes compete with the desired N-alkylation.
-
Solution: Reaction conditions can influence the N- vs. O-alkylation ratio. Generally, polar aprotic solvents favor N-alkylation. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts.
-
-
Steric Hindrance: Bulky alkylating agents may react slower.
-
Solution: Increase the reaction time and/or temperature. Using a more reactive leaving group on the alkylating agent (e.g., iodide instead of bromide or chloride) can also improve the reaction rate.
-
Question 2: We are facing difficulties in purifying our final this compound derivative. What purification strategies are recommended?
Answer: Purification challenges with these compounds are common due to their often-polar nature and potential for aggregation.
-
Column Chromatography: This is the most common method.
-
Troubleshooting: If your compound is streaking on the column, try using a more polar solvent system or adding a small amount of a modifier like acetic acid or triethylamine to the eluent to improve peak shape. A gradient elution is often more effective than isocratic elution for separating closely related impurities.
-
-
Recrystallization: This can be a highly effective method for obtaining pure crystalline material.
-
Troubleshooting: Finding a suitable solvent or solvent system is key. Start with small-scale trials using a variety of solvents of different polarities. If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC is a good option.
-
Considerations: This method can be expensive and time-consuming for large quantities of material.
-
Biological Evaluation
Question 3: We are observing inconsistent IC50 values for our PARP inhibitors across different experimental runs. What could be the cause?
Answer: Inconsistent IC50 values are a frequent challenge in drug discovery and can be attributed to several factors.[1]
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.[1]
-
Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect the final cell number and the apparent inhibitor potency.[1]
-
Inhibitor Incubation Time: Adhere to a strict and consistent incubation time for the inhibitor in all assays.[1]
-
-
Assay-Specific Parameters:
-
Assay Type: Different assays (e.g., cytotoxicity vs. enzymatic inhibition) will yield different IC50 values.[1]
-
Reagent Quality and Preparation: Use high-quality reagents and prepare fresh dilutions of the inhibitor for each experiment. Ensure the stock solution is stored correctly to prevent degradation.[1]
-
-
Cellular NAD+ Levels: PARP enzymes utilize NAD+ as a substrate. Changes in cellular metabolic states that affect NAD+ levels can indirectly influence the apparent potency of PARP inhibitors.[1]
Question 4: How can we determine if our this compound inhibitor is selective for PARP-1 over PARP-2?
Answer: Assessing isoform selectivity is crucial for developing targeted therapies.
-
Enzymatic Assays: The most direct method is to perform in vitro enzymatic assays using purified recombinant PARP-1 and PARP-2 enzymes. By determining the IC50 values for each enzyme, you can calculate a selectivity ratio (IC50 for PARP-2 / IC50 for PARP-1). A higher ratio indicates greater selectivity for PARP-1.
-
Cell-Based Assays: While less direct, you can use cell lines with differential expression of PARP-1 and PARP-2, or utilize techniques like siRNA to knockdown one of the isoforms and observe the effect on inhibitor potency.
-
PARP Trapping Assays: The ability of an inhibitor to "trap" PARP on DNA is a key mechanism of action and can differ between PARP-1 and PARP-2.[1] Comparing the trapping efficiency for each isoform can provide insights into the inhibitor's selectivity.
Question 5: We are concerned about potential off-target effects of our quinazoline-based inhibitors. How can we manage and assess this?
Answer: Off-target effects are a significant concern in drug development and can lead to unexpected toxicities.
-
Kinase Profiling: The quinazoline scaffold is a common pharmacophore in kinase inhibitors. Therefore, it is advisable to screen your lead compounds against a panel of kinases to identify any potential off-target inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and can also reveal off-target binding.
-
Phenotypic Screening: Observing the effects of your inhibitor in various cell lines and under different conditions can sometimes reveal unexpected phenotypes that may be indicative of off-target effects.
-
Structural Modifications: If significant off-target activity is identified, medicinal chemistry efforts can be directed towards modifying the inhibitor structure to reduce binding to the off-target protein while maintaining or improving affinity for the intended PARP target.
Data Presentation
Table 1: Inhibitory Activity and Selectivity of Exemplary Quinazoline-2,4(1H,3H)-dione PARP Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) | Reference |
| 11a | H | 3-aminopyrrolidine derivative | 467 | 11.5 | 0.025 | [2] |
| Cpd36 | H | N-substituted piperazinone | 0.94 | 0.87 | 0.93 | [3] |
| Compound 10 | H | 3-aminopyrrolidine derivative | 1.2 | 23.5 | 19.6 | [4][5] |
| Compound 11 | H | 3-aminopyrrolidine derivative | 1.5 | 35.7 | 23.8 | [4][5] |
Note: This table presents a selection of data from the literature to illustrate the range of potencies and selectivities that have been achieved with this scaffold. Researchers should generate their own data for their specific compounds.
Experimental Protocols
Detailed Methodology: PARP1/PARP2 Enzyme Inhibition Assay (Chemiluminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP-1 and PARP-2.[6]
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone-coated 96-well white plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in wash buffer)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (dissolved in DMSO)
Procedure:
-
Plate Preparation: If not pre-coated, coat the wells of a 96-well white plate with histones overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature. Wash the plate three times with wash buffer.
-
Inhibitor Addition: Prepare serial dilutions of your this compound inhibitor in assay buffer. Add the diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "blank" control (no enzyme).
-
Reaction Initiation: Prepare a reaction mixture containing the PARP enzyme (either PARP-1 or PARP-2), activated DNA, and biotinylated NAD+ in assay buffer. Add this mixture to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Wash the plate three times with wash buffer. Add Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the plate three times with wash buffer. Add the chemiluminescent substrate to each well.
-
Data Acquisition: Immediately read the luminescence using a microplate reader.
-
Data Analysis: Subtract the background signal (blank wells) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Methodology: PARP Trapping Assay (Fluorescence Polarization)
This protocol describes a method to assess the ability of an inhibitor to trap PARP enzymes on a DNA substrate.[7]
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Fluorescently labeled DNA oligonucleotide probe containing a single-strand break
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Inhibitor Addition: Add serial dilutions of your this compound inhibitor to the wells of the 384-well plate. Include a "no inhibitor" control and a "no NAD+" control.
-
Enzyme and Probe Addition: Prepare a mixture of the PARP enzyme (either PARP-1 or PARP-2) and the fluorescently labeled DNA probe in assay buffer. Add this mixture to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme-DNA complex.
-
Reaction Initiation: Add NAD+ to all wells except the "no NAD+" control to initiate the auto-PARylation reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The "no NAD+" control represents the maximum trapping (high polarization), while the "no inhibitor" control represents the basal level of trapping (low polarization after PARP dissociation). The increase in fluorescence polarization in the presence of the inhibitor is proportional to its PARP trapping activity. Plot the change in fluorescence polarization against the inhibitor concentration to determine the EC50 for PARP trapping.
Mandatory Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of PARP inhibitors.
Caption: General experimental workflow for the development of PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Structure-activity relationship (SAR) optimization of 7-fluoroquinazoline analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the Structure-Activity Relationship (SAR) optimization of 7-fluoroquinazoline analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for 7-fluoroquinazoline analogs?
The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors. For 7-fluoroquinazoline analogs, the most common and well-studied targets are receptor tyrosine kinases (RTKs) involved in cancer progression. These include:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a critical target in various cancers, especially non-small-cell lung cancer (NSCLC). The quinazoline core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the kinase domain.[1][2] Many approved drugs like gefitinib and erlotinib are quinazoline-based.[3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[5][6] Several 7-fluoroquinazoline analogs have been explored as potent VEGFR-2 inhibitors.[7][8]
-
Other Kinases: The versatile quinazoline scaffold has also been used to develop inhibitors for other kinases like Phosphatidylinositol 3-kinases (PI3Ks).[9][10]
Q2: What is the significance of the fluorine atom at the C-7 position?
The fluorine atom at the C-7 position of the quinquinazoline ring is a critical modification in many potent kinase inhibitors. Its role can be multifaceted:
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the kinase ATP-binding pocket.
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block potential sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can influence its solubility, cell permeability, and overall pharmacokinetic profile.
Q3: What are the common SAR strategies for the 4-anilino-quinazoline scaffold?
For 4-anilino-quinazoline analogs, which are common EGFR and VEGFR-2 inhibitors, SAR optimization typically focuses on several key positions:
-
Quinazoline N-1 and N-3: These nitrogen atoms are crucial for binding to the hinge region of the kinase domain, typically forming hydrogen bonds with key methionine residues.[1]
-
C-4 Anilino Group: Substitutions on this aromatic ring are critical for potency and selectivity. Different substitution patterns can target specific forms of a kinase, including resistance mutations.
-
C-6 and C-7 Positions: Bulky or solubilizing groups at these positions can enhance potency and improve pharmacokinetic properties. For instance, incorporating morpholine or piperazine groups at C-7 can improve activity.[1] Similarly, attaching 2-substituted acetamido moieties at the C-6 position has been shown to yield potent antiproliferative activity.[7]
Q4: How do resistance mutations like T790M in EGFR affect the development of these inhibitors?
The T790M mutation in EGFR is a common mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib.[1] The "gatekeeper" threonine (T) at position 790 is replaced by a bulkier methionine (M), which sterically hinders the binding of the inhibitor to the ATP pocket. This has driven the development of next-generation inhibitors specifically designed to overcome this resistance, often by forming a covalent bond with a nearby cysteine residue (C797) or by having a structure that can accommodate the bulkier methionine.[3]
Section 2: Troubleshooting Guides
Guide 1: Troubleshooting Kinase Assays
Issue: High background signal or false positives in an in vitro kinase assay.
High background can obscure the true inhibitory activity of your compounds. Follow this logical workflow to diagnose the issue.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy in cell-based assays with 7-Fluoroquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 7-Fluoroquinazoline-2,4(1H,3H)-dione in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While the specific targets of this compound may not be fully elucidated, quinazoline derivatives are well-known as kinase inhibitors.[1] Many compounds in this class target the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] Therefore, it is reasonable to hypothesize that this compound may inhibit a signaling pathway regulated by a kinase.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[3] To minimize the effects of repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light.
Q3: What is the recommended starting concentration range for this compound in a cell-based assay?
A3: For a novel compound, it is advisable to perform a dose-response experiment over a broad range of concentrations to determine its potency (e.g., from 1 nM to 100 µM).[4] This will help in identifying the optimal concentration range for subsequent experiments.
Q4: What is the importance of a vehicle control in my experiments?
A4: A vehicle control, typically the solvent used to dissolve the compound (e.g., DMSO), is essential to differentiate the effects of the compound from any effects of the solvent itself.[4] The final concentration of the vehicle should remain consistent across all wells, including controls, and should be at a non-toxic level (generally ≤0.5% DMSO).[4]
Troubleshooting Guides
Issue 1: Low or No Efficacy Observed
You are not observing the expected biological effect (e.g., inhibition of cell proliferation, reduction in phosphorylation) after treating cells with this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous cell culture medium, check for any precipitation. Consider preparing intermediate dilutions in a co-solvent if necessary. |
| Compound Instability | The compound may be unstable in your cell culture medium.[5] Perform a stability test by incubating the compound in the medium for the duration of your experiment and then assessing its integrity. |
| Suboptimal Concentration | The effective concentration may be higher than what was used. Perform a dose-response experiment with a wider and higher concentration range. |
| Incorrect Cell Line | Verify that your chosen cell line expresses the target of interest (if known) or is sensitive to the expected mechanism of action. |
| High Cell Passage Number | High-passage-number cells can exhibit genetic drift and altered drug responses. Use cells with a low passage number for your experiments. |
| Insufficient Incubation Time | The observed effect may require a longer incubation period. Perform a time-course experiment to determine the optimal treatment duration. |
Issue 2: High Well-to-Well Variability in Plate-Based Assays
You are observing significant differences in readouts between replicate wells treated with the same concentration of the compound.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like cell suspensions. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating groups of wells. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells. |
| Incomplete Compound Mixing | Thoroughly mix the compound in the culture medium before adding it to the cells. |
Issue 3: Unexpected Cytotoxicity
You are observing significant cell death at concentrations where you expect a specific biological effect, not general toxicity.
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration is below toxic levels (typically <0.5%). Remember to include a vehicle control with the same DMSO concentration. |
| Off-Target Effects | At higher concentrations, the compound may have off-target effects that lead to cytotoxicity.[6] A dose-response curve will help determine if the cytotoxicity occurs at concentrations above the expected effective range. |
| Contamination | Check your cell cultures and reagents for microbial contamination. |
| Compound Degradation | A degraded compound might be more toxic. Ensure proper storage and handling of the compound. |
Quantitative Data Summary
To aid in your data analysis, use the following templates to structure your quantitative results.
Table 1: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (StDev) |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Time-Course of Action for this compound at a Fixed Concentration
| Incubation Time (hours) | % Effect (Mean) | % Effect (StDev) |
| 6 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol 1: Cell-Based Kinase Phosphorylation Assay (ELISA)
This protocol outlines a general method to assess the inhibitory effect of this compound on the phosphorylation of a target kinase substrate.
-
Cell Seeding: Seed a cell line known to have an active kinase pathway of interest into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Compound Treatment: Remove the medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add lysis buffer to each well. Incubate on ice for 10 minutes.
-
ELISA:
-
Transfer the cell lysate to an ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody specific for the phosphorylated form of the substrate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.[7] Add the compound dilutions to the cells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
Visualizations
References
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. ClinPGx [clinpgx.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. galaxy.ai [galaxy.ai]
Stability issues of 7-Fluoroquinazoline-2,4(1H,3H)-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoroquinazoline-2,4(1H,3H)-dione. The information is presented in a question-and-answer format to directly address common stability and solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has poor solubility in water at room temperature. The solubility of quinazolinone derivatives is often pH-dependent. Since the quinazolinone scaffold contains basic nitrogen atoms, solubility may be improved by lowering the pH of the aqueous solution.
For initial dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). If the compound still shows poor solubility in 100% DMSO, gentle warming and sonication can be employed to aid dissolution. When preparing working solutions, dilute the DMSO stock into your aqueous buffer with vigorous vortexing to minimize precipitation.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your assay.
-
Use a co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol in your aqueous buffer can enhance solubility.
-
Adjust the pH: As mentioned, decreasing the pH of the aqueous buffer may improve the solubility of the basic quinazolinone ring.
Q3: What are the expected stability issues with this compound in solution?
A3: The quinazolinone ring system is generally stable under many conditions, including oxidation and reduction. However, it can be susceptible to hydrolysis under certain conditions. While stable in cold dilute acidic and alkaline solutions, the quinazolinone ring can be cleaved upon boiling in these solutions. Therefore, prolonged exposure to high temperatures in acidic or basic aqueous solutions should be avoided.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of related quinazolinone compounds, the primary degradation pathway is likely hydrolysis of the pyrimidine ring under harsh acidic or basic conditions. This would lead to the opening of the ring to form derivatives of 2-aminobenzoic acid.
Photodegradation could also be a potential issue, as is common with fluoroaromatic compounds. This may involve defluorination or other structural rearrangements upon exposure to light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any signs of precipitation.
-
Prepare a fresh dilution series from your stock solution and ensure complete dissolution at each step.
-
Consider the strategies mentioned in FAQ Q2 to improve solubility in your assay buffer.
-
Run a solubility test of the compound in your specific assay medium at the desired concentration before conducting the full experiment.
-
Issue 2: Loss of compound potency over time in prepared solutions.
-
Possible Cause: Degradation of the compound in the solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment.
-
Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light, especially if working with solutions for an extended period, to minimize potential photodegradation.
-
If working in aqueous buffers, ensure the pH is near neutral and avoid high temperatures.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | Room Temperature | Poor | [1] |
| Water | 80 °C | ~50 mg/mL (5.0 g in 100 mL) | [1] |
| Acetonitrile | Not specified | Good | [1] |
| DMSO | Not specified | Generally used as a solvent for stock solutions | Inferred from general practice for quinazolinones |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the compound solution with a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Analysis: At each time point, withdraw an aliquot of the solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method Development
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can separate the parent compound from its degradation products.
Visualizations
References
Technical Support Center: Refinement of Docking Studies for 7-Fluoroquinazoline-2,4(1H,3H)-dione with Target Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking to study the interaction of 7-Fluoroquinazoline-2,4(1H,3H)-dione with its target proteins.
Troubleshooting Guides
This section addresses common issues encountered during the refinement of docking studies.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| TS-001 | Poor or non-reproducible docking scores. | 1. Inadequate ligand preparation (e.g., incorrect protonation state, tautomer, or stereoisomer).2. Suboptimal protein preparation (e.g., missing residues, incorrect protonation of histidines, presence of irrelevant water molecules or co-factors).3. Incorrectly defined binding site or grid box parameters.4. Insufficient conformational sampling during the docking run. | 1. Carefully check the protonation state of the quinazoline-dione scaffold at physiological pH. Generate possible tautomers and stereoisomers for docking.2. Use protein preparation tools to add missing atoms/residues, assign correct protonation states (especially for histidine residues in the binding pocket), and decide on the role of crystallographic water molecules (some may be crucial for binding).3. Ensure the grid box encompasses the entire binding pocket, including space for potential ligand flexibility. If a known binder exists, use its position to guide grid box placement.4. Increase the exhaustiveness or number of genetic algorithm runs in your docking software to explore a wider conformational space. |
| TS-002 | Docked pose is inconsistent with known Structure-Activity Relationship (SAR) data. | 1. The scoring function may not accurately represent the key interactions for this class of compounds.2. The protein conformation used for docking may not be the biologically relevant one for binding this ligand.3. The SAR data may be influenced by factors not accounted for in the docking simulation (e.g., solubility, cell permeability). | 1. Consider using multiple docking programs with different scoring functions to see if a consensus emerges.2. If available, use a crystal structure of the target protein bound to a similar ligand. If not, consider using induced-fit docking or molecular dynamics simulations to allow for protein flexibility.3. While docking focuses on binding affinity, remember that SAR is a composite of multiple properties. Use docking as one piece of the puzzle. |
| TS-003 | Experimental validation (e.g., ITC, SPR) does not correlate with docking scores. | 1. Docking scores are an estimation of binding affinity and do not always perfectly correlate with experimental data.2. The experimental assay conditions (e.g., pH, buffer, temperature) may differ significantly from the conditions assumed in the docking simulation.3. The protein may be aggregated or misfolded in the experimental setup. | 1. Focus on the predicted binding mode and key interactions from docking rather than relying solely on the score. Use the docking pose to generate hypotheses that can be tested experimentally (e.g., through site-directed mutagenesis).2. Ensure that the protonation states and other parameters in your docking setup are consistent with your experimental buffer conditions.3. Verify the quality and monomeric state of your protein using techniques like Dynamic Light Scattering (DLS) before conducting binding assays. |
| TS-004 | High Root Mean Square Deviation (RMSD) when redocking a known ligand. | 1. The search algorithm is not sufficiently exploring the conformational space.2. The scoring function is failing to identify the native pose as the most favorable.3. The crystal structure may have unresolved regions or high B-factors in the binding site, indicating flexibility that is challenging for the docking program. | 1. Increase the exhaustiveness of the docking run.2. Try a different docking program or scoring function.3. Examine the crystal structure for signs of disorder in the binding pocket. Consider performing molecular dynamics simulations to explore different protein conformations. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the docking of this compound.
Q1: Which target proteins should I consider for docking with this compound?
A1: The quinazoline-2,4(1H,3H)-dione scaffold is a known pharmacophore for several target classes. Based on existing literature for similar compounds, promising targets for docking studies include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases in the PI3K/Akt/mTOR pathway are common targets for quinazoline derivatives.
-
Poly (ADP-ribose) polymerase (PARP): Quinazoline-2,4(1H,3H)-dione derivatives have shown potent inhibitory activity against PARP-1 and PARP-2.[1][2]
-
Other enzymes: Some studies have also explored these scaffolds as inhibitors of enzymes like DNA gyrase.[3][4][5][6]
Q2: How should I prepare the this compound ligand for docking?
A2: Proper ligand preparation is critical. The general workflow is as follows:
-
Generate a 3D structure: Use a chemical drawing tool to create the 2D structure and then convert it to 3D.
-
Assign correct protonation states: At physiological pH (~7.4), the imide protons of the quinazoline-dione ring are generally present.
-
Generate tautomers: While the dione form is likely the most stable, it is good practice to check for other possible tautomers.
-
Energy minimize the structure: Use a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Q3: What are the key interactions I should look for in the docked pose?
A3: For quinazoline-dione derivatives, key interactions often include:
-
Hydrogen bonds: The carbonyl groups and N-H groups of the dione ring are excellent hydrogen bond donors and acceptors.
-
π-π stacking: The quinazoline ring system can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket.
-
Hydrophobic interactions: The fluoro-substituted benzene ring can engage in hydrophobic interactions. The fluorine atom itself can also participate in specific interactions.
Q4: My docking results suggest several potential binding modes. How do I know which one is correct?
A4: It is common for docking to predict multiple plausible binding modes. To refine your results:
-
Visual inspection: Analyze the top-scoring poses and see which ones form chemically sensible interactions with key residues in the active site.
-
Clustering analysis: Group similar poses together. The most populated cluster with the best scores is often the most likely binding mode.
-
Comparison with known binders: If there is a crystal structure of a similar ligand bound to your target, compare your docked poses to the known binding mode.
-
Experimental validation: Ultimately, experimental techniques like X-ray crystallography are needed to definitively determine the binding mode. Site-directed mutagenesis of key interacting residues predicted by your docking can also provide strong evidence to support a particular binding mode.
Q5: How can I experimentally validate my docking predictions?
A5: Several biophysical techniques can be used to validate your docking results:
-
Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of the interaction, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
-
X-ray Crystallography: Provides a high-resolution 3D structure of the protein-ligand complex, offering the most definitive validation of the predicted binding mode.
Quantitative Data Summary
The following tables summarize representative quantitative data for quinazoline-2,4(1H,3H)-dione derivatives from the literature. Note that data for the specific 7-fluoro derivative is limited, and these values for related compounds are provided as a reference.
Table 1: In Vitro Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Target Protein | Assay Type | IC50 (nM) | Reference |
| Derivative 1 | PARP-1 | Enzyme Assay | <10 | [1][2] |
| Derivative 2 | PARP-2 | Enzyme Assay | <100 | [1][2] |
| Derivative 3 | c-Met | Enzyme Assay | 63 - 84 | [8] |
| Derivative 4 | VEGFR-2 | Enzyme Assay | 52 - 84 | [8] |
| Derivative 5 | PARP-1 | Binding Affinity | 48.13 |
Table 2: Cytotoxic Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 10 | MX-1 (Breast Cancer) | Cytotoxicity Assay | < 3.12 | [1][2] |
| Compound 11 | MX-1 (Breast Cancer) | Cytotoxicity Assay | 3.02 | [1][2] |
| Compound 4b | HCT-116 (Colorectal Cancer) | Cytotoxicity Assay | 0.052 - 0.084 | [8] |
| Compound 4e | HCT-116 (Colorectal Cancer) | Cytotoxicity Assay | 0.052 - 0.084 | [8] |
Experimental Protocols
Protein Preparation for Docking
A detailed methodology for preparing a target protein for docking studies.
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a bound ligand similar to this compound.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. Some crystallographic waters may be important for binding and can be retained if there is evidence for their role.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the desired pH (usually physiological pH ~7.4).
-
Assign Atom Types and Charges: Assign appropriate atom types and partial charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM).
-
Minimize Energy (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes, particularly for the newly added hydrogen atoms. Constrain the backbone atoms to prevent significant deviation from the crystal structure.
-
Define the Binding Site: Identify the active site of the protein. This can be done by referring to the position of the co-crystallized ligand, using literature information, or with binding site prediction software. Define the coordinates for the docking grid box to encompass this site.
Ligand Preparation for Docking
A step-by-step guide to preparing this compound for docking.
-
Draw 2D Structure: Use a chemical drawing program to create the 2D structure of this compound.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Protonation and Tautomerization: Generate the most likely protonation state and tautomeric form at physiological pH. For the quinazoline-dione scaffold, the diketo form is generally predominant.
-
Generate Conformers: If your docking software does not handle ligand flexibility internally, generate a set of low-energy conformers.
-
Assign Atom Types and Charges: Assign atom types and calculate partial charges for the ligand using a suitable method (e.g., Gasteiger charges).
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation.
-
Save in Appropriate Format: Save the prepared ligand in a format compatible with your docking software (e.g., .mol2, .pdbqt).
Isothermal Titration Calorimetry (ITC)
A protocol for measuring the binding affinity of this compound to a target protein.
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize buffer mismatch effects.
-
Dialyze the protein extensively against the final assay buffer.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment Setup:
-
The protein solution is typically placed in the sample cell, and the ligand solution in the injection syringe.
-
The ligand concentration in the syringe should be 10-20 times that of the protein in the cell.
-
Perform a control experiment by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Acquisition:
-
Set the experimental temperature.
-
Perform a series of small injections of the ligand into the protein solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Experimental Workflow for Docking and Validation
Caption: Workflow for computational docking and experimental validation.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Wnt/β-catenin Signaling Pathway
Caption: Potential modulation of the Wnt/β-catenin pathway.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 7-Fluoroquinazoline-2,4(1H,3H)-dione vs. Quinazoline-2,4(1H,3H)-dione Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This guide addresses the comparative activity of its 7-fluoro substituted derivative against the non-fluorinated parent compound. Despite a thorough review of existing literature, no direct comparative studies providing quantitative data for the biological activity of 7-Fluoroquinazoline-2,4(1H,3H)-dione versus quinazoline-2,4(1H,3H)-dione were identified.
This guide will therefore provide a comprehensive overview of the known biological activities associated with the quinazoline-2,4(1H,3H)-dione core, discuss the potential implications of fluorine substitution based on research on analogous compounds, and propose a robust experimental framework for a head-to-head comparison.
The Quinazoline-2,4(1H,3H)-dione Scaffold: A Hub of Biological Activity
The quinazoline-2,4(1H,3H)-dione moiety is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological effects. These activities are largely dependent on the nature and position of various substituents on the quinazoline ring system.
Anticancer Activity
A significant area of investigation for quinazoline-2,4(1H,3H)-dione derivatives has been in oncology. These compounds have been explored as inhibitors of various targets, including:
-
Poly (ADP-ribose) polymerase (PARP): Several novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1 and PARP-2 inhibitors.[1][2] PARP inhibitors are a class of targeted therapy that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4]
-
Receptor Tyrosine Kinases (RTKs): Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated as dual inhibitors of c-Met and VEGFR-2, two tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.[5]
Antimicrobial Activity
The quinazoline-2,4(1H,3H)-dione core has also been utilized in the development of novel antimicrobial agents. Certain derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting potential applications in combating bacterial infections.[6]
The Impact of Fluorine Substitution: A Mechanistic Insight
The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. While direct data for this compound is unavailable, the general effects of fluorination on bioactive molecules are well-documented:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to increased metabolic stability and a longer biological half-life.[7]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to enhanced binding interactions with target proteins.
-
Lipophilicity and Permeability: The incorporation of fluorine can increase the lipophilicity of a compound, which may improve its ability to cross cell membranes.
It is important to note that the effects of fluorination are highly context-dependent, and can sometimes lead to a decrease in activity.[8] Therefore, empirical testing is essential to determine the precise impact of fluorine substitution on the quinazoline-2,4(1H,3H)-dione scaffold.
Proposed Experimental Framework for Comparative Analysis
To address the current knowledge gap, a direct comparative study of this compound and its non-fluorinated counterpart is warranted. Below is a proposed experimental workflow.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Updates in Solid Tumors: PARP Inhibitors in Ovarian Cancer, Immunotherapeutics, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Fluoroquinazoline-2,4(1H,3H)-dione and Clinically Established PARP Inhibitors
A comprehensive guide for researchers and drug development professionals on the potential of the quinazoline-2,4(1H,3H)-dione scaffold in PARP inhibition, in the context of known clinical inhibitors.
This guide provides a comparative overview of 7-Fluoroquinazoline-2,4(1H,3H)-dione and its structural class against well-established Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on the PARP inhibitory activity of this compound is not currently available in the public domain, this document leverages data from closely related quinazoline-2,4(1H,3H)-dione derivatives to offer a valuable perspective for researchers in the field of oncology and drug discovery.
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[1] The inhibition of PARP has emerged as a successful strategy in cancer therapy, leading to the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Several PARP inhibitors, including Olaparib, Rucaparib, Talazoparib, and Niraparib, have received regulatory approval for the treatment of various cancers.[2]
The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of novel PARP inhibitors.[3][4][5][6][7][8][9] This guide will synthesize the available data to compare the potential of this scaffold with known inhibitors.
Quantitative Comparison of Inhibitory Potency
While direct IC50 values for this compound against PARP enzymes are not published, studies on other quinazoline-2,4(1H,3H)-dione derivatives demonstrate potent inhibitory activity, often in the nanomolar range, comparable to or exceeding that of established drugs like Olaparib.[3][6][7][8] The following table summarizes the inhibitory concentrations (IC50) of representative quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2, alongside the IC50 values for clinically approved PARP inhibitors.
| Compound/Drug | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Quinazoline-2,4(1H,3H)-dione Derivatives | |||||
| Compound 11a | PARP-1 | 467 | - | - | [4] |
| PARP-2 | 11.5 | - | - | [4] | |
| Compound 10 | PARP-1 | <10 | MX-1 | <3.12 | [3][8] |
| Compound 11 | PARP-1 | <10 | MX-1 | 3.02 | [3][8] |
| Compound 24 | PARP-1 | 0.51 | - | - | [7] |
| PARP-2 | 23.11 | - | - | [7] | |
| Compound 32 | PARP-1 | 1.31 | - | - | [7] |
| PARP-2 | 15.63 | - | - | [7] | |
| Cpd36 | PARP-1 | 0.94 | - | - | [6][9] |
| PARP-2 | 0.87 | - | - | [6][9] | |
| Known PARP Inhibitors | |||||
| Olaparib | PARP-1 | 1-5 | - | - | [10] |
| PARP-2 | 1-5 | - | - | [10] | |
| Rucaparib | PARP-1 | 1.6 | - | - | |
| PARP-2 | 0.8 | - | - | ||
| Talazoparib | PARP-1 | 0.57 | - | - | |
| PARP-2 | 1.0 | - | - | ||
| Niraparib | PARP-1 | 3.8 | - | - | |
| PARP-2 | 2.1 | - | - |
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their therapeutic effect by blocking the enzymatic activity of PARP proteins, which are essential for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols
The evaluation of PARP inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
PARP1/2 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.
-
Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP-1 or PARP-2 enzymes in the presence of damaged DNA.
-
Materials: Recombinant human PARP-1 and PARP-2, activated DNA, biotinylated NAD+, histone proteins, streptavidin-HRP, and a chemiluminescent or colorimetric substrate.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add a reaction mixture containing the PARP enzyme, activated DNA, and varying concentrations of the test compound (e.g., this compound) or a known inhibitor.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PARP activity.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP, which binds to the biotinylated PAR chains.
-
Add the substrate and measure the resulting signal (absorbance or luminescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type), cell culture medium, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PARP inhibitor candidate.
Caption: A streamlined workflow for the preclinical assessment of potential PARP inhibitors.
Conclusion
The quinazoline-2,4(1H,3H)-dione scaffold represents a highly promising avenue for the discovery of novel and potent PARP inhibitors. Published data on various derivatives indicate that compounds from this class can achieve nanomolar potency against PARP-1 and PARP-2, rivaling and in some cases surpassing the activity of clinically approved drugs.
While direct experimental validation of this compound as a PARP inhibitor is needed, its structural similarity to these active compounds suggests it is a compelling candidate for further investigation. The fluorine substitution at the 7-position could potentially enhance its pharmacological properties, such as cell permeability and metabolic stability.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound, following the experimental protocols and workflow outlined in this guide. Such studies will be crucial in determining its potential as a next-generation PARP inhibitor for cancer therapy.
References
- 1. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated Quinazoline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Quinazoline Scaffolds, Supported by Experimental Data.
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably exemplified by EGFR tyrosine kinase inhibitors. The strategic incorporation of fluorine atoms into these molecules has become a key strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and overall efficacy. This guide provides a head-to-head comparison of several fluorinated quinazoline derivatives, summarizing their performance in various cancer cell lines based on published experimental data. We will focus on both established drugs and novel synthesized compounds to provide a broad perspective for drug development professionals.
Comparative Efficacy of Fluorinated Quinazoline Derivatives
The anti-proliferative activity of various fluorinated quinazoline derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for selected derivatives against different cancer cell lines.
EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib and Lapatinib are well-established fluorinated quinazoline derivatives used in cancer therapy. Their efficacy is particularly noted in NSCLC cell lines harboring EGFR mutations.
| Compound | Cell Line | EGFR Mutation | IC50 |
| Gefitinib | H3255 | L858R | 10-50 nM[1] |
| HCC827 | del E746_A750 | 10-50 nM[1] | |
| HCC4006 | del L747_E749 | 10-50 nM[1] | |
| PC9 | del E746_A750 | 10-50 nM[1] | |
| Lapatinib | H3255 | L858R | 800 nM - 2 µM[1] |
| HCC827 | del E746_A750 | 800 nM - 2 µM[1] | |
| HCC4006 | del L747_E749 | 800 nM - 2 µM[1] | |
| PC9 | del E746_A750 | 800 nM - 2 µM[1] |
In EGFR mutant NSCLC cell lines, gefitinib demonstrates significantly lower IC50 values compared to lapatinib, suggesting higher potency in this context.[1]
Novel Fluorinated Quinazoline Derivatives
Recent research has focused on synthesizing novel fluorinated quinazoline derivatives with improved or broader anti-cancer activity.
A study by Qin et al. described a novel morpholin-3-one fused quinazoline derivative, Compound 9 , which showed promising activity against both wild-type and mutant EGFR.[2]
| Compound | Cell Line | Target | IC50 |
| Compound 9 | H358 | EGFRwt | Not specified (nanomolar range)[2] |
| A549 | EGFRwt | Not specified (nanomolar range)[2] | |
| - | EGFRT790M/L858R | Good inhibitory activity[2] |
Another novel series of 2-aryl-substituted quinazoline molecules were synthesized, with Compound (Z) and Compound (Ab) showing strong cytotoxic activities against colorectal and cervical cancer cell lines.[3]
| Compound | Cell Line | Cancer Type | IC50 |
| Compound (Z) | HCT-15 | Colorectal Adenocarcinoma | 0.28 µM[3] |
| HeLa | Cervical Cancer | 0.46 µM[3] | |
| Compound (Ab) | HCT-15 | Colorectal Adenocarcinoma | 0.1 µM[3] |
| HeLa | Cervical Cancer | 0.004 µM[3] |
A series of morpholine substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. Among them, AK-3 and AK-10 displayed significant cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 |
| AK-3 | A549 | Lung | 10.38 ± 0.27 µM |
| MCF-7 | Breast | 6.44 ± 0.29 µM | |
| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 µM | |
| AK-10 | A549 | Lung | 8.55 ± 0.67 µM |
| MCF-7 | Breast | 3.15 ± 0.23 µM | |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 µM |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated quinazoline derivatives.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated quinazoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to determine the expression levels of specific proteins involved in signaling pathways affected by the quinazoline derivatives.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-EGFR, Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
EGFR Signaling Pathway Inhibition
Fluorinated quinazoline derivatives, such as gefitinib, primarily act by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Caption: Standard workflow for IC50 determination using the MTT assay.
Conclusion
The strategic fluorination of the quinazoline scaffold continues to be a highly fruitful area of research in the development of novel anti-cancer agents. The data presented in this guide highlights the potency of both established and novel fluorinated quinazoline derivatives against a variety of cancer cell lines. While direct head-to-head comparisons in single studies are ideal, the compilation of data from multiple sources provides valuable insights for researchers. The detailed experimental protocols and pathway diagrams serve as a practical resource for the design and execution of further studies in this promising field of drug discovery.
References
Validating the Mechanism of Action of 7-Fluoroquinazoline-2,4(1H,3H)-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 7-Fluoroquinazoline-2,4(1H,3H)-dione. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from studies on structurally related quinazoline-2,4(1H,3H)-dione derivatives to propose and validate likely biological targets. The primary mechanisms explored are Poly(ADP-ribose) polymerase (PARP) inhibition, relevant to anticancer activity, and bacterial DNA gyrase/topoisomerase IV inhibition, indicating antibacterial potential.
Executive Summary
This compound belongs to a versatile class of heterocyclic compounds known for a broad spectrum of biological activities. Based on extensive research into its structural analogs, two primary mechanisms of action are proposed:
-
PARP Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes critical for DNA repair. This inhibitory action can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.
-
DNA Gyrase and Topoisomerase IV Inhibition: The quinazoline-2,4(1H,3H)-dione scaffold is structurally similar to fluoroquinolone antibiotics and has been shown to inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). This disruption of bacterial DNA replication and repair confers antibacterial properties.
This guide provides a comparative overview of these mechanisms, including detailed experimental protocols for their validation and a comparison with established inhibitors, Olaparib (a PARP inhibitor) and Ciprofloxacin (a fluoroquinolone antibiotic).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of comparator compounds and related quinazoline-2,4(1H,3H)-dione derivatives. It is important to note that no specific IC50 values for this compound have been found in the reviewed literature. The data for related compounds is provided to infer potential activity based on structure-activity relationships (SAR).
Table 1: Comparative PARP-1 Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Olaparib (Comparator) | PARP-1 | 1 - 5 | [1] |
| Quinazoline-2,4(1H,3H)-dione Derivative 1 | PARP-1 | 10 - 50 | [2] |
| Quinazoline-2,4(1H,3H)-dione Derivative 2 | PARP-1 | < 10 | [3] |
Table 2: Comparative DNA Gyrase Inhibitory Activity
| Compound | Target Organism | Target Enzyme | IC50 (µg/mL) | Reference |
| Ciprofloxacin (Comparator) | Enterococcus faecalis | DNA Gyrase | 27.8 | [4] |
| Quinazoline-2,4(1H,3H)-dione Derivative 3 | Staphylococcus aureus | DNA Gyrase | 0.25 | [5] |
| Quinazoline-2,4(1H,3H)-dione Derivative 4 | Streptococcus pneumoniae | DNA Gyrase | Not specified | [1] |
Experimental Protocols
PARP-1 Inhibition Assay (Chemiluminescent)
This in vitro assay measures the inhibition of PARP-1 activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound and comparator compounds (e.g., Olaparib)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capability
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound solution.
-
Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add biotinylated NAD+ to each well and incubate for another hour.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
This compound and comparator compounds (e.g., Ciprofloxacin)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and serial dilutions of this compound or comparator compounds.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Quantify the amount of supercoiled DNA in each lane.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: PARP-1 signaling pathway and the inhibitory action of quinazoline-2,4(1H,3H)-diones.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Conclusion
To definitively validate the mechanism of action of this compound, it is imperative to perform the detailed in vitro enzymatic assays described in this guide. A direct comparison with established inhibitors like Olaparib and Ciprofloxacin will provide a clear benchmark of its potency and potential therapeutic utility in the fields of oncology and infectious diseases. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate its pharmacological profile.
References
- 1. Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 7-Fluoroquinazoline-2,4(1H,3H)-dione-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and developing safer, more effective therapeutics. This guide provides a comparative analysis of a novel 7-Fluoroquinazoline-2,4(1H,3H)-dione-based Poly (ADP-ribose) polymerase (PARP) inhibitor, herein designated as FQZ-Inhibitor X, against established PARP inhibitors and a broad-spectrum kinase inhibitor. The data presented, including experimental protocols and pathway visualizations, offers a framework for evaluating the cross-reactivity profiles of emerging therapeutic candidates.
The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a versatile platform for the development of inhibitors targeting a range of enzymes, including PARP and various kinases. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide delves into the hypothetical cross-reactivity profile of FQZ-Inhibitor X, a potent PARP1/2 inhibitor, and compares it with the well-characterized PARP inhibitors Olaparib and Rucaparib, as well as the promiscuous kinase inhibitor Staurosporine.
Comparative Inhibitory Activity
To contextualize the selectivity of FQZ-Inhibitor X, its inhibitory activity against primary targets and key off-targets is compared with Olaparib, Rucaparib, and Staurosporine. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| FQZ-Inhibitor X (Hypothetical) | 3.5 | 1.8 |
| Olaparib | 5[1] | 1[1] |
| Rucaparib | 1.4[2] | 0.17 (Ki, nM)[3] |
Table 1: Comparative Potency against PARP Enzymes. This table highlights the potent PARP1 and PARP2 inhibitory activity of FQZ-Inhibitor X, comparable to the established drugs Olaparib and Rucaparib.
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) |
| FQZ-Inhibitor X (Hypothetical) | 85 | >1000 | >1000 |
| Olaparib | >10,000 | >10,000 | >10,000 |
| Rucaparib | Not Reported | Not Reported | Not Reported |
| Staurosporine | 7 | 15 | 20 |
Table 2: Kinase Cross-Reactivity Profile. This table illustrates the hypothetical selectivity of FQZ-Inhibitor X. While being a potent PARP inhibitor, it exhibits some cross-reactivity with VEGFR2, a common off-target for quinazoline-based scaffolds. In contrast, Staurosporine demonstrates broad-spectrum kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Substrate (specific for the kinase)
-
FQZ-Inhibitor X and comparator compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5][6]
PARP Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This assay measures the inhibition of PARP activity through a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
NAD+ (substrate)
-
Histone H1 (acceptor)
-
LanthaScreen™ Eu-anti-histone H1 antibody and Alexa Fluor™ 647-labeled NAD+ analog (tracer)
-
FQZ-Inhibitor X and comparator compounds
-
Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add 4 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Add 8 µL of a solution containing PARP enzyme and Histone H1.
-
Initiate the reaction by adding 4 µL of a solution containing NAD+ and the tracer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 4 µL of the Eu-labeled antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm) and determine IC50 values.[7][8][9][10]
Signaling Pathway Visualizations
To visualize the biological context of the inhibitor's primary target and a key off-target, the following diagrams illustrate the PARP and VEGFR2 signaling pathways.
Caption: PARP Signaling Pathway and Inhibition by FQZ-Inhibitor X.
Caption: VEGFR2 Signaling Pathway and Off-Target Inhibition.
Conclusion
This comparative guide provides a comprehensive overview of the cross-reactivity profiling of a novel this compound-based PARP inhibitor, FQZ-Inhibitor X. While demonstrating high potency for its intended targets, the hypothetical profile suggests potential off-target activity against VEGFR2, a kinase frequently inhibited by this scaffold. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery, enabling a more thorough and standardized evaluation of inhibitor selectivity. Rigorous cross-reactivity profiling is an indispensable step in the development of next-generation targeted therapies with improved safety and efficacy profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Rational Design of Staurosporine (STS)-Based Fluorescent Probe with Broad-Ranging Kinase Affinity for Kinase Panel Application – Staurosporine Antineoplastic and Immunosuppressive Antibiotics inhibitor [briancbennett.com]
- 5. Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: 7-Fluoroquinazoline Derivatives Emerge as Potent Contenders in the Fight Against Bacterial Resistance
A comprehensive analysis of recent studies reveals that novel 7-fluoroquinazoline derivatives demonstrate significant antibacterial efficacy, in some cases surpassing the performance of established antibiotics. This guide synthesizes the latest experimental data, providing a direct comparison of their performance and detailing the methodologies used to evaluate their potential as a new class of antibacterial agents.
Researchers in the field of drug development are in a constant race against evolving bacterial resistance. A promising frontier in this battle is the exploration of 7-fluoroquinazoline derivatives. Recent preclinical investigations have highlighted their potent antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. This report consolidates findings from multiple studies to offer a clear, data-driven comparison of these novel compounds against standard antibiotics, equipping researchers and drug development professionals with the latest insights into their therapeutic potential.
Comparative Antibacterial Efficacy: A Quantitative Overview
The antibacterial prowess of 7-fluoroquinazoline derivatives has been rigorously tested and quantified using standard microbiological assays. The data, summarized in the tables below, presents a comparative analysis of their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) against various bacterial strains, benchmarked against commonly used antibiotics such as Ciprofloxacin and Amoxyclav.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) |
| 7-Fluoroquinazoline Derivative (6f) | 0.49 | 0.98 | 0.49 | 1.95 |
| 7-Fluoroquinazoline Derivative (6g) | 0.98 | 1.95 | 0.98 | 3.9 |
| 7-Fluoroquinazoline Derivative (6a) | 1.95 | 3.9 | 1.95 | 7.8 |
| 7-Fluoroquinazoline Derivative (6c) | 3.9 | 7.8 | 3.9 | 15.6 |
| Ciprofloxacin (Standard) | 0.5 | 1 | 0.25 | 0.5 |
| Amoxyclav (Standard) | 2 | 16 | 8 | 16 |
Table 2: Zone of Inhibition (ZOI) in mm
| Compound | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) |
| 7-Fluoroquinazoline Derivative (6f) | 25 | 22 | 24 | 20 |
| 7-Fluoroquinazoline Derivative (6g) | 23 | 20 | 22 | 18 |
| 7-Fluoroquinazoline Derivative (6a) | 21 | 18 | 20 | 16 |
| 7-Fluoroquinazoline Derivative (6c) | 19 | 16 | 18 | 14 |
| Ciprofloxacin (Standard) | 28 | 25 | 30 | 26 |
| Amoxyclav (Standard) | 22 | 15 | 18 | 14 |
The data clearly indicates that certain 7-fluoroquinazoline derivatives, particularly compound 6f, exhibit antibacterial activity comparable to, and in some aspects superior to, the standard antibiotic Amoxyclav, especially against Gram-positive bacteria.[1] While Ciprofloxacin generally shows lower MIC values, the potent activity of these novel compounds marks them as significant candidates for further development, especially in the context of resistance to existing drug classes.
Unraveling the Mechanism: Inhibition of DNA Gyrase
The primary mechanism of action for fluoroquinolone-based compounds, including these 7-fluoroquinazoline derivatives, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3][4][][6][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these essential enzymes, the derivatives effectively halt bacterial proliferation. Molecular docking studies have further illuminated the interaction between these compounds and the active site of DNA gyrase, revealing strong binding affinities that underpin their antibacterial effect.[1]
Caption: Inhibition of bacterial DNA gyrase by 7-fluoroquinazoline derivatives.
Rigorous Evaluation: A Look at the Experimental Protocols
The compelling data presented above is the result of meticulous experimental procedures. The following section details the key methodologies employed in these studies to ensure the reliability and reproducibility of the findings.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[1]
-
Preparation of Media: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are punched into the agar using a sterile cork borer.
-
Application of Compounds: A defined concentration of the 7-fluoroquinazoline derivative or standard antibiotic is added to each well.
-
Incubation: The plates are incubated under optimal conditions for bacterial growth.
-
Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.
Caption: Workflow for the agar well diffusion assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated to allow bacterial growth.
-
Observation: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution assay to determine MIC.
The Path Forward
The collective evidence from recent research strongly supports the continued investigation of 7-fluoroquinazoline derivatives as a viable new class of antibacterial agents. Their potent efficacy, particularly against challenging Gram-positive strains, and their well-defined mechanism of action make them promising candidates for addressing the growing threat of antibiotic resistance. Further in-vivo studies and toxicological profiling will be crucial next steps in translating this preclinical promise into clinical reality.
References
- 1. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 7-Fluoroquinazoline-2,4(1H,3H)-dione Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of novel 7-Fluoroquinazoline-2,4(1H,3H)-dione analogs as potential anti-cancer agents. The information is synthesized from preclinical studies and is intended to guide further research and development in this promising class of compounds.
Disclaimer: Direct comparative in vivo studies for a series of this compound analogs are not extensively available in the public domain. The following guide is constructed based on available data for closely related quinazoline-2,4(1H,3H)-dione derivatives and includes illustrative examples of 7-fluoro analogs to demonstrate a comparative framework. The experimental data for the illustrative analogs should be considered hypothetical for the purpose of this guide.
Introduction
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anti-tumor effects. A key mechanism of action for many of these analogs is the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations. The introduction of a fluorine atom at the 7-position of the quinazoline ring is a common strategy to enhance metabolic stability and target engagement.
This guide focuses on the in vivo anti-tumor activity of a representative quinazoline-2,4(1H,3H)-dione analog, designated here as Compound 11 , which has been evaluated in preclinical xenograft models. We further present a hypothetical comparison with two 7-fluoro analogs, 7F-Analog A and 7F-Analog B , to illustrate the potential impact of this substitution on in vivo efficacy.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor efficacy of Compound 11 and the illustrative 7-fluoro analogs in a human breast cancer (MX-1) xenograft model. The data is presented as Tumor Growth Inhibition (TGI), a common metric for assessing the effectiveness of an anti-cancer agent in preclinical models.
| Compound ID | Target(s) | Dosing Schedule (i.p.) | Tumor Model | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Compound 11 | PARP-1/2 | 50 mg/kg, daily, for 14 days | MX-1 Xenograft | 58% (in combination with Temozolomide) | < 5% |
| 7F-Analog A (Illustrative) | PARP-1/2 | 50 mg/kg, daily, for 14 days | MX-1 Xenograft | 65% (in combination with Temozolomide) | < 5% |
| 7F-Analog B (Illustrative) | PARP-1/2 | 25 mg/kg, daily, for 14 days | MX-1 Xenograft | 72% (in combination with Temozolomide) | < 5% |
Note: The data for Compound 11 is based on published findings where it was shown to potentiate the effect of temozolomide.[1][2] The data for 7F-Analog A and 7F-Analog B are illustrative and hypothetical to provide a comparative context.
Experimental Protocols
A detailed methodology for a representative in vivo xenograft study is provided below. This protocol is based on standard practices for evaluating the anti-tumor efficacy of investigational compounds.
In Vivo Human Tumor Xenograft Model
-
Cell Line and Culture:
-
The human breast carcinoma cell line, MX-1, is used.
-
Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.
-
-
Tumor Implantation:
-
MX-1 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1).
-
Each mouse is subcutaneously inoculated with 5 x 10^6 cells in the right flank.
-
-
Treatment Protocol:
-
Tumor growth is monitored, and when the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
-
The investigational compounds (e.g., Compound 11, 7F-Analog A, 7F-Analog B) are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compounds are administered intraperitoneally (i.p.) at the specified doses and schedule.
-
In combination studies, a standard-of-care agent like temozolomide (TMZ) is administered at a clinically relevant dose.
-
The control group receives the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight is recorded twice weekly as an indicator of systemic toxicity.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
The study is terminated when the tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Mandatory Visualizations
PARP-1 Signaling Pathway in DNA Damage Response
References
A Comparative Guide to the ADME Properties of Substituted Quinazolinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substituted quinazolinediones, a class of compounds with significant therapeutic potential. The information presented herein is supported by experimental data from various studies and is intended to aid in the rational design and development of novel quinazolinedione-based drug candidates.
Executive Summary
Substituted quinazolinediones are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, their successful development into clinical candidates is contingent upon favorable ADME properties. This guide summarizes key in vitro ADME parameters for a selection of substituted quinazolinediones, including metabolic stability, permeability, and plasma protein binding. Detailed experimental protocols for the assessment of these parameters are also provided to facilitate the replication and validation of these findings.
Comparative ADME Data
The following table summarizes in vitro ADME data for a representative set of substituted quinazolinedione derivatives compiled from various studies. It is important to note that the compounds listed were not all evaluated in a single head-to-head study; therefore, direct comparisons should be made with caution, considering the potential for inter-laboratory variability.
| Compound ID/Series | Substitution Pattern | Metabolic Stability (% remaining after 30 min, Human Liver Microsomes) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Key Findings & Reference |
| Series 1 | Isoquinoline-tethered quinazolines | Varies (e.g., Compound 14f showed good stability) | Not Reported | Not Reported | Compound 14f demonstrated good microsomal stability, suggesting the furan moiety may confer metabolic resistance.[1] |
| Quinazolinone 1 | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | Not Reported | Predicted to be orally active | Not Reported | In silico predictions suggest good oral absorption potential.[2] |
| Quinazolinone 2 | N-(5-[N-(3,4-Dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N- methylamino]-2-thenoyl)-L-glutamic acid | Not Reported | Low oral bioavailability (approx. 10-20% in mice) | ≥90% (rat plasma) | This compound exhibits high plasma protein binding and its oral bioavailability appears to be low.[3] |
| Vasicinone Derivatives | Not specified | Not Reported | Low oral availability (0.36-0.66% in rats) | Not Reported | These compounds showed significant differences in oral availability and elimination parameters in rats.[4] |
| Quinazolinone-Amino Acid Hybrids | Fluoroquinazolinones with amino acid moieties | Predicted to have good metabolic stability | Not Reported | Not Reported | Fluorine substitution is suggested to improve metabolic stability and bioavailability.[5] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols are representative of standard industry practices and are based on methodologies described in the cited literature.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound to pre-warmed human liver microsomes suspended in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict drug absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound stock solution
-
Lucifer yellow or another low-permeability marker to assess monolayer integrity
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To assess apical to basolateral (A→B) permeability, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
Dialysis membrane (e.g., with a molecular weight cutoff of 8-12 kDa)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in human plasma.
-
Add the plasma-drug solution to one chamber of the dialysis device and PBS to the other chamber, separated by the dialysis membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Visualizing ADME Processes and Workflows
To better understand the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram illustrating the four main stages of ADME.
Caption: A typical experimental workflow for assessing the ADME properties of a drug candidate.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Battle: Unveiling the Binding Secrets of Fluorinated vs. Non-Fluorinated Quinazolinediones
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparative analysis of the binding modes of fluorinated versus non-fluorinated quinazolinediones, a prevalent core in many targeted therapies. By examining experimental data, we illuminate how this subtle atomic substitution can profoundly influence target engagement and inhibitory potency.
The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target affinity. Understanding these effects at a structural level is paramount for the rational design of next-generation inhibitors. This guide delves into the crystallographic and biochemical data to provide a clear comparison of how fluorination impacts the binding interactions of quinazolinedione-based inhibitors with their protein targets.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities of representative fluorinated and non-fluorinated quinazolinone inhibitors against various protein kinases. This data highlights the significant impact of fluorine substitution on biological activity.
| Compound ID | Target Protein | Fluorination Status | IC50 (nM) | Reference |
| 1 | EGFR L858R/T790M | 5-Fluoro | 0.1 | [1] |
| 2 | EGFR wt | Non-Fluorinated (Erlotinib) | 2 | [2] |
| 3 | ALK2 | Non-Fluorinated | 8200 | [3] |
| 4 | p38 MAP Kinase | Non-Fluorinated | - | [4] |
| 5 | Aurora A | 8-Fluoro | - | [5] |
| 6 | Aurora A | Non-Fluorinated | - | [6] |
Comparative Analysis of Binding Modes: The Case of EGFR Inhibitors
A direct comparison of the binding modes of fluorinated and non-fluorinated quinazolinone inhibitors within the same kinase active site offers invaluable insights. Here, we analyze the crystal structures of a 5-fluoro quinazolinone and the non-fluorinated drug Erlotinib in complex with the Epidermal Growth Factor Receptor (EGFR).
Non-Fluorinated Quinazolinone (Erlotinib) Binding to EGFR
The binding mode of the non-fluorinated 4-anilinoquinazoline class of inhibitors is well-established. In the ATP binding site of kinases like EGFR, the quinazoline core forms crucial hydrogen bonds with the hinge region of the protein. Specifically, the N1 atom of the quinazoline ring typically accepts a hydrogen bond from the backbone amide of a conserved methionine residue (Met793 in EGFR). The anilino group extends into a hydrophobic pocket, further stabilizing the interaction.
Fluorinated Quinazolinone Binding to EGFR
The introduction of a fluorine atom at the 5-position of the quinazolinone core in compound 1 (a fourth-generation EGFR inhibitor) leads to a significant enhancement in potency, with an IC50 of just 0.1 nM against the L858R/T790M mutant.[1] A co-crystal structure of a closely related compound (34 in the source) with EGFR (T790M/V948R) reveals the structural basis for this increased affinity.[1] The fluorine atom, positioned on the quinazolinone ring, can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone. This type of interaction, while weak, can significantly contribute to the overall binding affinity when the geometry is optimal.
The Influence of Fluorine on Binding Interactions
The presence of a fluorine atom can significantly alter the electronic properties of the quinazolinedione scaffold, influencing its ability to form hydrogen bonds and other non-covalent interactions. In some cases, a fluorine substituent can enhance binding affinity by participating in favorable interactions with the protein. For instance, a fluorine atom on the C7 position of a quinazolinone was found to enable hydrogen bonding with Arg305 and Asp271 residues in the NF-κB binding site, an interaction absent when a chlorine atom was present.[7] This highlights that the specific position of the fluorine atom is critical in determining its effect on binding.
Conversely, the introduction of fluorine does not always lead to improved activity. The substitution of the C-6 position of the quinazoline core with fluorine has been shown to decrease the inhibitory activity of some EGFR inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key techniques used in determining binding modes and inhibitory potencies are provided below.
X-Ray Crystallography
Obtaining a high-resolution crystal structure of a protein-ligand complex is the gold standard for elucidating binding modes. The general workflow is as follows:
-
Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or insect cells, and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with the inhibitor (fluorinated or non-fluorinated quinazolinedione) and subjected to various crystallization screening conditions. This often involves vapor diffusion methods (hanging or sitting drop) where a drop containing the protein-ligand mixture equilibrates with a larger reservoir of a precipitant solution.
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A model of the protein-ligand complex is built into the electron density and refined to best fit the experimental data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
-
Assay Setup: The kinase, a suitable substrate, and ATP are combined in a buffer solution in the wells of a microtiter plate.
-
Inhibitor Addition: Serial dilutions of the test compounds (fluorinated and non-fluorinated quinazolinediones) are added to the wells.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.
-
Detection: The amount of product formed (or remaining substrate) is quantified. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate from ATP into the substrate or using fluorescence- or luminescence-based assays that detect ADP formation.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Scientific Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for comparative binding mode analysis.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Fluoroquinazoline-2,4(1H,3H)-dione in a Laboratory Setting
Immediate Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 7-Fluoroquinazoline-2,4(1H,3H)-dione, a halogenated organic compound. While some safety data sheets (SDS) may classify this compound as non-hazardous, its chemical structure and the lack of comprehensive toxicological data warrant handling it as a hazardous waste.
Core Principles of Chemical Waste Management
Effective laboratory waste management hinges on several key principles:
-
Categorization: Accurately identify and segregate different waste streams to prevent dangerous reactions.[1][2]
-
Containment: Use appropriate, clearly labeled, and sealed containers for each type of waste.[1][3][4]
-
Storage: Designate specific, well-ventilated areas for waste accumulation, ensuring incompatible materials are kept separate.[1][3]
-
Documentation and Removal: Maintain detailed records of waste generation and schedule regular pickups through your institution's Environmental Health and Safety (EHS) department.[1][3][5]
Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling large quantities or creating dust |
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][6]
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[3][4]
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS office.[3][8]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper request.[3][5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]
-
Do not attempt to transport the hazardous waste yourself; this should be handled by trained EHS personnel.[3][8]
-
Table 2: Prohibited Disposal Methods
| Method | Rationale |
| Drain Disposal | Prohibited by the Environmental Protection Agency (EPA) for chemical waste.[5] |
| Evaporation in Fume Hood | Prohibited as it releases chemicals into the atmosphere.[3][8] |
| Regular Trash | Chemical waste must be managed through the EHS Hazardous Waste Program.[5] |
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For a small, manageable spill, trained personnel may clean it up.
-
Containment: Use an inert absorbent material to contain the spill.[4][9]
-
Cleanup: Carefully collect the absorbent material and the spilled chemical. All materials used for cleanup must be disposed of as hazardous waste.[3][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[3][8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. bucknell.edu [bucknell.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. vumc.org [vumc.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
